Ac-DEVD-pNA
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O13/c1-12(2)22(26(43)30-18(11-21(38)39)24(41)28-14-4-6-15(7-5-14)32(44)45)31-23(40)16(8-9-19(34)35)29-25(42)17(10-20(36)37)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,41)(H,29,42)(H,30,43)(H,31,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXRLUDNGFFUKI-ORGXJRBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Catalytic Heart of Apoptosis: A Technical Guide to Caspase-3 Cleavage of Ac-DEVD-pNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism by which caspase-3, a key executioner of apoptosis, recognizes and cleaves the synthetic substrate Ac-DEVD-pNA. This document delves into the catalytic mechanism, substrate specificity, and the broader signaling context of caspase-3 activation. It further provides detailed experimental protocols for the widely used colorimetric assay and summarizes key quantitative data for researchers in the field.
Introduction to Caspase-3 and Programmed Cell Death
Caspase-3 is a cysteine-aspartic protease that plays a central role in the execution phase of apoptosis, or programmed cell death.[1][2] In healthy cells, caspase-3 exists as an inactive zymogen, known as procaspase-3.[3] Upon receiving apoptotic signals, initiator caspases, such as caspase-8 and caspase-9, proteolytically cleave procaspase-3.[2][4] This cleavage event leads to the formation of a mature, active heterotetramer composed of two large (p17/p20) and two small (p10/p12) subunits.[2][5] The active caspase-3 then proceeds to cleave a wide array of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]
The synthetic peptide this compound is a valuable tool for studying caspase-3 activity. It is specifically designed to mimic the natural cleavage site of one of caspase-3's key substrates, PARP (poly(ADP-ribose) polymerase).[6] The peptide consists of the amino acid sequence Asp-Glu-Val-Asp (DEVD) which is recognized by caspase-3, an N-terminal acetyl group (Ac), and a C-terminal p-nitroaniline (pNA) chromophore.[7][8] Cleavage of the peptide bond between the aspartate (D) and the pNA releases the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm.[4][9]
The Mechanism of this compound Cleavage
The cleavage of this compound by caspase-3 is a highly specific enzymatic reaction that relies on a precise molecular recognition and a well-defined catalytic mechanism.
Substrate Recognition
Caspase-3 exhibits a strong preference for tetrapeptide sequences with an aspartic acid residue at the P1 position (the amino acid immediately preceding the cleavage site).[3][10] The optimal recognition motif for caspase-3 is DEVD (Asp-Glu-Val-Asp).[1][11] The specificity is determined by the interaction of the substrate's amino acid side chains with corresponding pockets (S1-S4) in the active site of the enzyme. The S1 pocket of caspase-3 is specifically shaped to accommodate the negatively charged side chain of the P1 aspartate residue.[12]
Catalytic Mechanism
The catalytic activity of caspase-3 resides in a pocket formed at the junction of its large and small subunits.[2] The core of the catalytic machinery consists of a catalytic dyad composed of a cysteine residue (Cys-163) and a histidine residue (His-121).[1][3] The cleavage of the peptide bond in this compound proceeds through a nucleophilic attack mechanism:
-
Nucleophilic Attack: The thiol group of Cys-163, activated by the imidazole ring of His-121, acts as a nucleophile and attacks the carbonyl carbon of the P1 aspartate residue in the DEVD sequence of the substrate.[1][3]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate, which is stabilized by hydrogen bonds from the backbone amides of Gly-122 and Cys-163.[3]
-
Cleavage and Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond between the aspartate and the p-nitroaniline. The pNA is released, and an acyl-enzyme intermediate is formed, with the Ac-DEVD peptide covalently attached to the Cys-163 residue.
-
Hydrolysis and Enzyme Regeneration: A water molecule, activated by His-121, then attacks the acyl-enzyme intermediate. This hydrolysis step releases the Ac-DEVD peptide and regenerates the active enzyme, ready for another catalytic cycle.
Quantitative Analysis of Caspase-3 Activity
The enzymatic activity of caspase-3 on the this compound substrate can be characterized by standard enzyme kinetics parameters.
| Parameter | Value | Substrate | Enzyme | Reference |
| Km | 9.7 µM | This compound | Caspase-3 | [6] |
Signaling Pathways Leading to Caspase-3 Activation
The activation of caspase-3 is a tightly regulated process initiated by two major signaling pathways: the extrinsic and intrinsic pathways of apoptosis.
Experimental Protocol: Colorimetric Caspase-3 Assay
This protocol provides a general procedure for measuring caspase-3 activity in cell lysates using the this compound substrate.
Materials and Reagents
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[13]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[13]
-
Caspase-3 Substrate: this compound (20 mM stock in DMSO)[13]
-
Caspase-3 Inhibitor (optional): Ac-DEVD-CHO (2 mM stock in DMSO)[13]
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Detailed Procedure
-
Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent and for a suitable duration. Include an untreated control group.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 106 cells).[9]
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 - 20,000 x g for 10-15 minutes at 4°C to pellet cell debris.[13]
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Assay Setup:
-
In a 96-well plate, add your cell lysate to each well (e.g., 10-50 µg of protein).
-
Include a blank control (Lysis Buffer only) and a negative control (lysate from untreated cells). An optional inhibitor control can be included by pre-incubating the lysate with a caspase-3 inhibitor.
-
Adjust the volume in each well to a final volume (e.g., 90 µL) with Assay Buffer.[9]
-
-
Enzymatic Reaction:
-
Add the this compound substrate to each well to a final concentration of 200 µM (e.g., 10 µL of a 2 mM working solution).[13]
-
Mix gently.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, or longer if the signal is low.[9] Protect the plate from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis
The activity of caspase-3 is proportional to the amount of pNA released. The results can be expressed as the change in absorbance at 405 nm or can be quantified using a standard curve generated with known concentrations of pNA.
Catalytic Cleavage of this compound
The following diagram illustrates the key steps in the catalytic cleavage of this compound by the active site of caspase-3.
Conclusion
The cleavage of this compound by caspase-3 is a cornerstone assay in apoptosis research. A thorough understanding of the underlying molecular mechanisms, from substrate recognition and catalysis to the upstream signaling pathways, is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting apoptosis. This guide provides a detailed technical overview to aid researchers and professionals in their exploration of this fundamental cellular process.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic activity of caspase-3 is required for its degradation: stabilization of the active complex by synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. biogot.com [biogot.com]
- 10. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Ac-DEVD-pNA: A Technical Guide to Substrate Specificity in Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chromogenic substrate Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid p-nitroanilide (Ac-DEVD-pNA). It details its specificity for various caspases, presents quantitative kinetic data, outlines experimental protocols for its use in caspase activity assays, and illustrates the relevant cellular signaling pathways.
Introduction to this compound and Caspase Specificity
This compound is a synthetic tetrapeptide substrate widely utilized for the colorimetric detection of activity of executioner caspases, particularly caspase-3 and caspase-7.[1][2][3][4][5] The sequence DEVD is based on the cleavage site in poly(ADP-ribose) polymerase (PARP), a key substrate of these caspases during apoptosis.[5] The principle of the assay relies on the cleavage of the p-nitroanilide (pNA) group from the peptide by an active caspase. This cleavage releases the chromophore pNA, which can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[4]
While this compound is a valuable tool, it is not entirely specific for a single caspase. It is most efficiently cleaved by caspase-3 and caspase-7, which share a similar substrate recognition motif.[1][6] It also exhibits some cross-reactivity with other caspases, albeit with lower efficiency. Understanding this specificity profile is crucial for the accurate interpretation of experimental results.
Quantitative Data: Substrate Specificity of this compound
The efficiency of this compound cleavage by different caspases can be compared using kinetic constants such as the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency is best represented by the kcat/Km ratio.
| Caspase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Caspase-3 | 9.7 - 11 | 2.4 | ~2.2 x 105 |
| Caspase-7 | 12 | Not explicitly found for pNA, but similar efficiency to Caspase-3 with DEVD-AFC substrate[7] | Not explicitly found |
| Caspase-1 | 18 | 0.5 | ~2.8 x 104 |
| Caspase-4 | 32 | 0.05 | ~1.6 x 103 |
| Caspase-6 | 180 | 0.6 | ~3.3 x 103 |
Note: The kcat/Km values are calculated based on the provided Km and kcat. The efficiency for Caspase-7 with the fluorogenic substrate DEVD-AFC is reported to be nearly identical to that of Caspase-3.[7]
Signaling Pathways of Caspase-3 and -7 Activation
Caspase-3 and -7 are executioner caspases, meaning they are activated by initiator caspases to carry out the final stages of apoptosis. The two primary pathways leading to their activation are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic and Extrinsic Apoptotic Pathways
The intrinsic pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. This initiates the formation of the apoptosome, which activates caspase-9. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8. Both caspase-8 and caspase-9 can then cleave and activate caspase-3 and -7.
Caption: Overview of Intrinsic and Extrinsic Apoptotic Pathways leading to Caspase-3/7 activation.
Experimental Protocol: Caspase-3/7 Activity Assay
This section provides a detailed methodology for a colorimetric caspase-3/7 activity assay using this compound.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 10% sucrose. Prepare fresh before use by adding DTT.
-
This compound Substrate: Prepare a 10 mM stock solution in DMSO. Store at -20°C in light-protected aliquots.
-
pNA Standard: Prepare a 1 mM stock solution of p-nitroaniline in DMSO for generating a standard curve.
Cell Lysate Preparation
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control group.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 106 cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
Assay Procedure (96-well plate format)
-
Dilute the cell lysates to a final concentration of 1-2 mg/mL protein with Assay Buffer.
-
Add 50 µL of each cell lysate to separate wells of a 96-well microplate. Include a blank well with 50 µL of Lysis Buffer.
-
To each well, add 50 µL of Assay Buffer.
-
Initiate the reaction by adding 5 µL of the 10 mM this compound stock solution to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
To quantify the amount of pNA released, generate a standard curve using the pNA standard.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the this compound colorimetric caspase activity assay.
Limitations and Considerations
While the this compound assay is a robust and widely used method, researchers should be aware of its limitations:
-
Cross-reactivity: As the kinetic data indicates, this compound is not exclusively cleaved by caspase-3. Significant activity from caspase-7 and, to a lesser extent, other caspases can contribute to the signal. Therefore, results should be interpreted as a measure of "DEVDase" or executioner caspase activity, rather than solely caspase-3 activity.
-
In Vitro Assay: The assay is performed on cell lysates, which means the spatial and temporal regulation of caspase activation within the intact cell is lost.
-
Inhibitors: The presence of endogenous caspase inhibitors in the cell lysate could potentially interfere with the assay and lead to an underestimation of caspase activity.
Conclusion
This compound remains a valuable and accessible tool for the general assessment of executioner caspase activity in apoptotic research and drug discovery. Its ease of use and the straightforward colorimetric readout make it suitable for high-throughput screening and routine laboratory use. However, a thorough understanding of its substrate specificity and inherent limitations is paramount for the accurate interpretation of data and the design of well-controlled experiments. By combining this assay with other molecular techniques, researchers can gain a more complete picture of the complex processes governing apoptosis.
References
- 1. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective detection of caspase-3 versus caspase-7 using activity-based probes with key unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. apexbt.com [apexbt.com]
- 6. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
The Role of Ac-DEVD-pNA in Apoptosis Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid p-nitroanilide (Ac-DEVD-pNA) in the detection and quantification of apoptosis. We will delve into the underlying biochemical principles, provide detailed experimental protocols, present key quantitative data, and illustrate the associated signaling pathways and workflows.
Introduction to Apoptosis and Caspase-3
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. This process is tightly regulated and executed by a family of cysteine proteases known as caspases. Caspases exist as inactive zymogens (procaspases) in healthy cells and are activated through a proteolytic cascade in response to apoptotic stimuli.[1][2]
These stimuli can originate from two primary pathways:
-
The Intrinsic (Mitochondrial) Pathway: Initiated by cellular stress, DNA damage, or growth factor deprivation, this pathway leads to the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9.[3]
-
The Extrinsic (Death Receptor) Pathway: Triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, this pathway leads to the recruitment and activation of initiator caspases, primarily caspase-8 and caspase-10.[3]
Both pathways converge on the activation of executioner caspases, with caspase-3 being a central player.[1][2] Activated caspase-3 is responsible for the cleavage of a broad spectrum of cellular proteins, including structural components and DNA repair enzymes like poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
This compound: A Chromogenic Substrate for Caspase-3
This compound is a synthetic tetrapeptide that mimics the natural cleavage site of PARP recognized by caspase-3.[1] It serves as a highly specific and sensitive chromogenic substrate for measuring the enzymatic activity of caspase-3 and, to a lesser extent, caspase-7.[2][4]
The principle of the assay is straightforward: In the presence of active caspase-3, this compound is cleaved at the aspartate residue, releasing the chromophore p-nitroanilide (pNA).[5] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at a wavelength of 405 nm.[5][6] The amount of pNA released is directly proportional to the caspase-3 activity in the sample.
Apoptosis Signaling Pathways
The following diagrams illustrate the key signaling cascades leading to the activation of caspase-3.
Quantitative Data for this compound Assays
The following tables summarize key quantitative parameters for designing and performing caspase-3 activity assays using this compound.
Table 1: this compound Substrate Properties and Concentrations
| Parameter | Value | Reference |
| Km for Caspase-3 | 9.7 µM | [1][7] |
| Stock Solution | 20 mM in DMSO | [8] |
| Working Concentration | 200 µM | [6] |
| Wavelength for Detection | 405 nm | [5][6] |
Table 2: Typical Reagent Concentrations for Caspase-3 Assay
| Reagent | Stock Concentration | Final Concentration |
| This compound | 4 mM | 200 µM |
| DTT | 1 M | 10 mM |
| p-Nitroaniline (for standard curve) | 10 mM | 10 µM - 200 µM |
| Caspase-3 Inhibitor (Ac-DEVD-CHO) | 2 mM | 200 µM |
Table 3: Recommended Sample Parameters
| Parameter | Recommendation | Reference |
| Cell Lysate Protein Concentration | 1 - 4 mg/mL | [5] |
| Number of Cells per Sample | ≥ 1 x 10⁶ | [5] |
| Tissue Amount per Sample | ≥ 50 mg | [5] |
| Incubation Time | 1 - 4 hours at 37°C | [5] |
| Incubation Temperature | 37°C | [5] |
Experimental Protocol for Caspase-3 Activity Assay
This section provides a detailed, step-by-step protocol for measuring caspase-3 activity in cell lysates using this compound.
Reagent Preparation
-
Lysis Buffer: Prepare a lysis buffer containing 50 mM HEPES (pH 7.4), 5 mM CHAPS, and 5 mM DTT.[8] Protease inhibitors (excluding cysteine protease inhibitors like E-64 or leupeptin) can be added to prevent non-specific proteolysis.
-
Assay Buffer: Prepare a 1x Assay Buffer containing 20 mM HEPES (pH 7.4), 2 mM EDTA, and 0.1% CHAPS.[8]
-
This compound Stock Solution (20 mM): Dissolve this compound in DMSO to a final concentration of 20 mM.[8] Store in aliquots at -20°C.
-
This compound Working Solution (2 mM): Immediately before use, dilute the 20 mM stock solution 1:10 in 1x Assay Buffer.[8]
-
DTT Solution (1 M): Prepare a 1 M stock solution of DTT in sterile water. Store in aliquots at -20°C.
-
2x Reaction Buffer with DTT: Immediately before use, add DTT to the 2x Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2x Reaction Buffer).[6]
Sample Preparation (Cell Lysate)
-
Induce apoptosis in your cell line of choice using a known apoptosis-inducing agent (e.g., staurosporine, etoposide) or your experimental compound. Include an untreated control group.
-
Harvest cells (typically 2-5 x 10⁶ cells per sample) by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again. Carefully remove the supernatant.
-
Resuspend the cell pellet in 100 µL of ice-cold Lysis Buffer.
-
Incubate the cell suspension on ice for 15-20 minutes.
-
Centrifuge the lysate at 16,000 - 20,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[8]
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This supernatant contains the active caspases.
-
Determine the protein concentration of the lysate using a suitable method (e.g., Bradford assay). It is recommended that the protein concentration be between 1-4 mg/mL.[5]
Assay Procedure (96-well plate format)
-
To each well of a 96-well flat-bottom plate, add 50 µL of cell lysate (containing 20-50 µg of protein).
-
Prepare a blank well containing 50 µL of Lysis Buffer.
-
As a negative control, you can include a well with lysate from untreated cells. For an inhibitor control, pre-incubate a sample with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) before adding the substrate.
-
Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.
-
Initiate the reaction by adding 5 µL of 4 mM this compound substrate to each well (final concentration of 200 µM).[6]
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time can be extended if the signal is low.
-
Measure the absorbance at 405 nm using a microplate reader.
Data Analysis
The caspase-3 activity can be expressed as the fold increase in activity compared to the control or can be quantified using a p-nitroaniline (pNA) standard curve.
Fold Increase Calculation:
Fold Increase = (Absorbance of Apoptotic Sample - Absorbance of Blank) / (Absorbance of Control Sample - Absorbance of Blank)
Quantification using a pNA Standard Curve:
-
Prepare a series of pNA standards (e.g., 0, 12.5, 25, 50, 100, 200 µM) in the same buffer as the assay.
-
Measure the absorbance of the standards at 405 nm.
-
Plot a standard curve of absorbance versus pNA concentration.
-
Use the equation of the line from the standard curve to calculate the concentration of pNA produced in your samples.
-
Caspase activity can then be expressed in units, where one unit is the amount of enzyme that cleaves 1.0 nmol of this compound per hour at 37°C.[5]
Experimental Workflow and Troubleshooting
The following diagram outlines the general workflow for a caspase-3 activity assay using this compound.
Troubleshooting Common Issues:
-
Low Signal:
-
Increase incubation time.
-
Increase the amount of cell lysate used.
-
Ensure the apoptosis induction was successful using a complementary method (e.g., Annexin V staining).
-
Verify the activity of the reagents, especially the DTT and the substrate.
-
-
High Background:
-
Ensure complete removal of cellular debris after lysis.
-
Use a specific caspase-3 inhibitor to confirm that the signal is due to caspase-3 activity.
-
Check for contamination in reagents.
-
-
Variability between Replicates:
-
Ensure accurate pipetting.
-
Mix all solutions thoroughly before use.
-
Ensure a homogenous cell suspension before lysis.
-
Conclusion
The this compound colorimetric assay is a robust, reliable, and widely used method for the quantification of caspase-3 activity, a key indicator of apoptosis. Its simplicity and adaptability make it a valuable tool for researchers in various fields, including basic science, drug discovery, and toxicology. By understanding the underlying principles and following a well-defined protocol, researchers can obtain accurate and reproducible data on the induction of apoptosis in their experimental systems.
References
- 1. apexbt.com [apexbt.com]
- 2. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. assaygenie.com [assaygenie.com]
- 5. abcam.com [abcam.com]
- 6. biorbyt.com [biorbyt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biogot.com [biogot.com]
Alternative names and synonyms for Ac-DEVD-pNA.
An In-depth Technical Guide to Ac-DEVD-pNA: A Chromogenic Substrate for Caspase-3 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-(4-nitrophenyl)-L-α-asparagine, commonly known as this compound. This compound is a highly utilized chromogenic substrate for caspase-3, a key executioner caspase in the apoptotic pathway. Its reliability and ease of use make it an invaluable tool in apoptosis research and the development of novel therapeutics targeting programmed cell death.
Alternative Names and Synonyms
This compound is known by several alternative names and synonyms in scientific literature and commercial products. Understanding these variations is crucial for comprehensive literature searches and product sourcing.
-
Full Chemical Name: N-acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-(4-nitrophenyl)-L-α-asparagine[1]
-
Common Synonyms:
Physicochemical and Kinetic Properties
The utility of this compound as a caspase-3 substrate is defined by its specific physicochemical and kinetic parameters. These properties are essential for designing and interpreting experiments accurately.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₄N₆O₁₃ | [1][3] |
| Molecular Weight | 638.58 g/mol | [3] |
| Appearance | Lyophilized white powder | [6] |
| Purity | ≥95% to ≥98% (vendor specific) | [1][2][3] |
| Solubility | DMSO, Acetonitrile:Methanol (1:1) | [1][5] |
| Storage Temperature | -20°C | [5][7] |
| Absorbance Maximum (pNA) | ~405 nm | [2][4][8] |
| Molar Extinction Coefficient (ε) of pNA | 9160 cm⁻¹M⁻¹ at 405 nm | [4] |
| Km for Caspase-3 | 9.7 µM, 11 µM | [2][8][9] |
| Km for other Caspases | Caspase-1: 18 µM, Caspase-4: 32 µM, Caspase-6: 180 µM, Caspase-7: 12 µM | [2] |
Apoptosis Signaling Pathways
This compound is a substrate for caspase-3, a central executioner in the apoptotic cascade. Apoptosis can be initiated through two primary pathways: the intrinsic and extrinsic pathways, both of which converge on the activation of caspase-3.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates pro-caspase-3.[10][11]
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to cell surface death receptors.[12] This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate pro-caspase-8.[10] Activated caspase-8 can then directly cleave and activate pro-caspase-3.[10] In some cell types, caspase-8 can also cleave Bid, a Bcl-2 family protein, which then activates the intrinsic pathway.[10]
Figure 1: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways leading to caspase-3 activation.
Experimental Protocols
The following protocols provide a general framework for performing a colorimetric caspase-3 activity assay using this compound. Specific details may need to be optimized based on the cell type and experimental conditions.
Preparation of Reagents
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT. Protease inhibitors (excluding those that inhibit cysteine proteases) can be added.
-
2X Reaction Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.
-
This compound Stock Solution (20 mM): Dissolve 15 mg of this compound in 1.2 mL of DMSO. Store at -20°C.
-
This compound Working Solution (2 mM): Dilute the 20 mM stock solution 1:10 in 1X Reaction Buffer just before use.
Sample Preparation (Cell Lysates)
-
Induce apoptosis in your cell line of interest using a known stimulus. A negative control of uninduced cells should be run in parallel.
-
Harvest cells (e.g., for adherent cells, trypsinize and collect; for suspension cells, pellet directly). A typical cell number is 1-5 x 10⁶ cells per sample.[13]
-
Wash the cell pellet with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer.[13]
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at 16,000 - 20,000 x g for 10-15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate can be used immediately or stored at -70°C.
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay. Adjust the protein concentration to 50-200 µg per 50 µL of Lysis Buffer.[13]
Caspase-3 Activity Assay (96-well plate format)
-
To each well of a 96-well flat-bottom plate, add 50 µL of cell lysate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
To start the reaction, add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.[13]
-
Gently mix the contents of the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13][14]
-
Read the absorbance at 400-405 nm using a microplate reader.[13]
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the apoptotic sample with the uninduced control.
Figure 2: A typical experimental workflow for a colorimetric caspase-3 assay using this compound.
Conclusion
This compound remains a cornerstone for the colorimetric detection of caspase-3 activity. Its well-characterized properties and straightforward application in experimental settings make it an indispensable reagent for researchers and professionals in the fields of cell biology, oncology, and drug discovery. The data and protocols presented in this guide offer a solid foundation for the successful implementation of this compound in apoptosis-related research.
References
- 1. tribioscience.com [tribioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Caspase-3 Substrate I, Colorimetric [sigmaaldrich.com]
- 5. agscientific.com [agscientific.com]
- 6. eurogentec.com [eurogentec.com]
- 7. raybiotech.com [raybiotech.com]
- 8. apexbt.com [apexbt.com]
- 9. biorbyt.com [biorbyt.com]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis - Wikipedia [en.wikipedia.org]
- 12. Caspase - Wikipedia [en.wikipedia.org]
- 13. abcam.com [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Ac-DEVD-pNA for the Identification of Procaspase-3 Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of the chromogenic substrate Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp p-nitroanilide) for the identification and characterization of procaspase-3 activators. Procaspase-3, the inactive zymogen of the key executioner caspase-3, represents a critical node in the apoptotic signaling cascade. The discovery of small molecules that can directly activate procaspase-3 holds significant therapeutic potential, particularly in oncology.
The Principle of Procaspase-3 Activation and Detection
Caspase-3 is a cysteine protease that plays a central role in the execution phase of apoptosis.[1][2][3] It exists within the cell as an inactive proenzyme, procaspase-3.[4] During apoptosis, initiator caspases like caspase-8 and caspase-9 cleave procaspase-3, leading to its activation.[1][5][6] The active caspase-3 then cleaves a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1][2]
The this compound assay is a widely used colorimetric method to measure the activity of caspase-3 and other caspases that recognize the DEVD sequence, such as caspase-7.[3][4][7] The principle is based on the enzymatic cleavage of the peptide substrate this compound by active caspase-3. This cleavage releases the chromophore p-nitroaniline (pNA), which has a strong absorbance at 405 nm.[2][4][8][9] The intensity of the yellow color produced is directly proportional to the amount of active caspase-3 in the sample.
In the context of screening for procaspase-3 activators, the assay is adapted to an in vitro system. Recombinant procaspase-3 is incubated with test compounds. If a compound is an activator, it will induce the conversion of procaspase-3 to active caspase-3. The subsequent addition of this compound allows for the quantification of this activation event by measuring the release of pNA.[10]
Procaspase-3 Activation Signaling Pathways
Procaspase-3 is a point of convergence for two major apoptotic signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[1][4] Understanding these pathways is crucial for designing experiments and interpreting results.
The Extrinsic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[5] This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[11] Within the DISC, procaspase-8 molecules undergo auto-activation. Active caspase-8 can then directly cleave and activate procaspase-3.[5][11]
The Intrinsic Pathway
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal.[11] These signals lead to the release of cytochrome c from the mitochondria into the cytoplasm.[5] In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of ATP, oligomerizes to form the apoptosome.[5][11] The apoptosome recruits and activates procaspase-9.[11] Active caspase-9 then cleaves and activates procaspase-3.[1][5]
Caption: Procaspase-3 is activated by both the extrinsic and intrinsic apoptotic pathways.
Experimental Design for Identifying Procaspase-3 Activators
A typical workflow for a high-throughput screen (HTS) to identify novel procaspase-3 activators involves several stages, from initial screening to hit validation.
Caption: Workflow for the identification and validation of procaspase-3 activators.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound assay compiled from various sources.
Table 1: Substrate and Reagent Concentrations
| Component | Stock Concentration | Working Concentration | Solvent |
| This compound | 20 mM - 100 mM | 50 µM - 200 µM | DMSO |
| DTT | 1 M | 1 - 10 mM | Water |
| Cell Lysate Protein | N/A | 20 - 200 µg per assay | Lysis Buffer |
| Recombinant Procaspase-3 | Varies | Assay-dependent | Assay Buffer |
Data compiled from multiple sources.[2][8][12]
Table 2: Assay Parameters
| Parameter | Value | Notes |
| Wavelength (λmax) | 405 nm | Some protocols suggest 400 nm.[4] |
| Incubation Temperature | 37 °C | Standard for enzymatic assays. |
| Incubation Time | 1 - 4 hours | Can be extended (e.g., overnight) for low activity. |
| Km for Caspase-3 | ~9.7 µM | Michaelis constant for this compound.[13][14] |
| Molar Extinction Coefficient (ε) of pNA | 10,500 M⁻¹cm⁻¹ | Used for calculating pNA concentration from absorbance. |
Detailed Experimental Protocols
This section provides detailed methodologies for performing an in vitro procaspase-3 activation assay.
Reagent Preparation
-
1X Assay Buffer: Typically composed of 20-50 mM HEPES (pH 7.4), 50-100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, and 0.1% CHAPS. The exact composition can be optimized.[2]
-
1X Lysis Buffer: For preparing cell extracts, a typical buffer is 50 mM HEPES (pH 7.4), 5 mM CHAPS, and 5 mM DTT.[2]
-
This compound Substrate (2 mM): Dilute a 20 mM stock solution 1:10 in 1X Assay Buffer just before use.[2]
-
pNA Standard Curve (Optional but Recommended): Prepare a series of dilutions of a pNA standard (e.g., 0 to 200 µM) in 1X Assay Buffer to accurately quantify the amount of pNA released.
In Vitro Procaspase-3 Activation Assay (96-well plate format)
-
Prepare Reaction Plate: Add the following to each well of a 96-well microplate:
-
X µL of 1X Assay Buffer.
-
10 µL of recombinant human procaspase-3.
-
10 µL of test compound (or DMSO as a vehicle control).
-
Total volume should be around 80 µL before adding the substrate.
-
-
Controls:
-
Negative Control: Replace the test compound with the vehicle (e.g., DMSO).
-
Positive Control (for substrate cleavage): Use a known amount of active caspase-3 instead of procaspase-3.
-
Blank: Contains 1X Assay Buffer and substrate, but no enzyme.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes) to allow for procaspase-3 activation.
-
Initiate Chromogenic Reaction: Add 20 µL of 2 mM this compound substrate to each well. Mix gently.
-
Measure Absorbance: Incubate the plate at 37°C for 1-2 hours, protected from light.[8] Read the absorbance at 405 nm using a microplate reader.[3][9] Readings can be taken at multiple time points (kinetic mode) or as a single endpoint.
Data Analysis
-
Correct for Background: Subtract the absorbance value of the blank well from all other readings.
-
Determine Caspase Activity: The fold-increase in caspase activity can be calculated by comparing the absorbance of the compound-treated samples to the negative (vehicle) control.
-
Fold Increase = (Absorbance_sample) / (Absorbance_negative_control)
-
-
Quantify Activity (using pNA standard curve):
-
Plot the absorbance values of the pNA standards versus their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to convert the corrected absorbance values of the samples into the concentration of pNA produced.
-
Caspase activity can be expressed in units, where one unit is defined as the amount of enzyme that cleaves 1.0 nmol of this compound per hour at 37°C.[9][15]
-
Conclusion
The this compound-based colorimetric assay is a robust, cost-effective, and straightforward method for identifying and characterizing activators of procaspase-3.[4][15] Its adaptability to high-throughput formats makes it an invaluable tool in the early stages of drug discovery for novel apoptosis-inducing agents.[10] Proper validation of hits through dose-response studies and orthogonal secondary assays is critical to confirm the mechanism of action and advance promising compounds toward therapeutic development.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 4. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biogot.com [biogot.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Turning ON Caspases with Genetics and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. apexbt.com [apexbt.com]
- 14. biorbyt.com [biorbyt.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Caspase-3 Activity Assay Using Ac-DEVD-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of key cellular proteins that leads to the morphological and biochemical hallmarks of programmed cell death. The activity of caspase-3 is a reliable indicator of apoptosis. This colorimetric assay provides a simple and sensitive method to quantify caspase-3 activity in cell lysates and tissue extracts using the synthetic tetrapeptide substrate Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide).
Principle of the Assay
The assay is based on the cleavage of the colorimetric substrate this compound by active caspase-3.[1][2][3] In apoptotic cells, caspase-3 is activated and cleaves the substrate at the aspartate residue, releasing the chromophore p-nitroaniline (pNA).[2][3] The released pNA has a strong absorbance at 405 nm.[4][5][6] The amount of pNA released is directly proportional to the caspase-3 activity in the sample. The activity can be quantified by measuring the absorbance at 405 nm using a spectrophotometer or a microplate reader.[3][7]
Signaling Pathway
Caption: Caspase-3 activation and substrate cleavage pathway.
Materials and Reagents
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well flat-bottom microplates
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[8]
-
2x Reaction Buffer (e.g., buffered saline with glycerol and detergent)[3]
-
This compound substrate (typically 4 mM stock in DMSO)
-
Dithiothreitol (DTT)
-
Positive Control (e.g., recombinant active caspase-3 or cell lysates from cells induced to undergo apoptosis)[8][9][10]
-
Negative Control (e.g., untreated cell lysates)
-
Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) for specificity control[8]
-
Protein quantification assay kit (Bradford or BCA method)
Experimental Protocols
Cell Lysate Preparation
For Adherent Cells:
-
Induce apoptosis in cells using the desired method.
-
Wash cells with ice-cold PBS.
-
For a 10 cm plate, add 0.5 ml of ice-cold Cell Lysis Buffer.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Centrifuge at 10,000-14,000 x g for 3-10 minutes at 4°C.[12][13]
-
Transfer the supernatant (cytosolic extract) to a new tube. This is the cell lysate.
-
Determine the protein concentration of the lysate.
For Suspension Cells:
-
Induce apoptosis as required.
-
Pellet the cells by centrifugation at 500-600 x g for 3-5 minutes.[13][14]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).[14]
-
Proceed with centrifugation as described for adherent cells (step 6 onwards).
Reagent Preparation
| Reagent | Preparation | Storage |
| 1x Lysis Buffer | If using a 5x stock, dilute with sterile water. Add DTT to a final concentration of 5 mM just before use.[2][12] | 2-8°C (without DTT) |
| 1x Reaction Buffer | If using a 2x or 5x stock, dilute with sterile water. Add DTT to the required final concentration (e.g., 10 mM) before use.[3] | 2-8°C (without DTT) |
| This compound Substrate | Dilute the stock solution (e.g., 4 mM) to the desired final working concentration (e.g., 200 µM) in 1x Reaction Buffer.[8] | -20°C, protected from light[5] |
| pNA Standard Curve | Prepare a serial dilution of a pNA stock solution (e.g., 10 mM) in 1x Reaction Buffer to generate standards from 0 to 200 µM.[12] | -20°C (stock solution) |
Assay Protocol (96-well plate format)
-
Sample Preparation: Add 20-50 µg of protein from each cell lysate to individual wells of a 96-well plate. Adjust the volume of each well to 50 µl with Cell Lysis Buffer.
-
Controls:
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with an apoptosis-inducing agent (e.g., staurosporine) or purified active caspase-3.[8][9][15]
-
Inhibitor Control: Pre-incubate a sample of apoptotic cell lysate with a caspase-3 inhibitor (e.g., 10 µM Ac-DEVD-CHO) for 10-30 minutes before adding the substrate.[14]
-
Blank: Cell Lysis Buffer without any cell lysate.
-
-
Reaction Initiation: Add 50 µl of 2x Reaction Buffer containing the this compound substrate to each well. The final volume in each well should be 100 µl.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4][7] The incubation time can be extended if the signal is low.[4]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[4][7]
Experimental Workflow
Caption: Workflow for the caspase-3 activity assay.
Data Presentation and Analysis
The results can be presented as the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
Table of Quantitative Data
| Parameter | Value | Notes |
| Cell Number | 2-5 x 10^6 cells per sample | This is a general recommendation and may need optimization based on cell type and treatment.[4] |
| Lysis Buffer Volume | 100 µl per 1-5 x 10^6 cells | Ensure complete cell lysis.[14] |
| Protein Concentration | 20-200 µg per well | The optimal amount should be determined empirically.[3] |
| This compound Final Concentration | 50-200 µM | The Km for this compound is approximately 9.7 µM, so a concentration well above this ensures the reaction is not substrate-limited.[1] |
| Incubation Time | 1-4 hours (or overnight) | The development of a yellow color can be monitored visually.[4][12] |
| Incubation Temperature | 37°C | Optimal temperature for enzyme activity.[4][7] |
| Absorbance Wavelength | 405 nm (or 400 nm) | The peak absorbance for pNA.[4][5] |
| Caspase-3 Inhibitor Concentration | ~10 µM Ac-DEVD-CHO | Used to confirm the specificity of the assay.[14] |
Calculation of Caspase-3 Activity:
-
Subtract the absorbance value of the blank from all sample and control readings.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples with that of the untreated control.[16]
Formula for Fold Increase: Fold Increase = (Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)
For a more quantitative analysis, a pNA standard curve can be used to determine the concentration of pNA produced in each sample. The specific activity can then be calculated and expressed as µmol of pNA released per minute per mg of protein.[12]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in all wells | Contamination of reagents; Non-specific substrate cleavage. | Use fresh reagents; Include an inhibitor control to assess non-specific activity. |
| Low or no signal in apoptotic samples | Insufficient apoptosis induction; Inactive caspase-3; Low protein concentration. | Confirm apoptosis using another method (e.g., TUNEL assay); Ensure proper storage and handling of lysates; Increase the amount of protein per well or extend the incubation time.[4][8] |
| High variability between replicates | Pipetting errors; Incomplete cell lysis; Bubbles in wells. | Be careful with pipetting; Ensure thorough cell lysis; Avoid introducing bubbles when adding reagents.[8] |
Conclusion
This protocol provides a detailed, step-by-step guide for performing a caspase-3 activity assay using the chromogenic substrate this compound. By following these procedures, researchers can reliably quantify caspase-3 activity as a measure of apoptosis in various experimental settings. Careful attention to controls and proper data analysis will ensure the generation of accurate and reproducible results.
References
- 1. apexbt.com [apexbt.com]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biogot.com [biogot.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Caspase-3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. mesoscale.com [mesoscale.com]
- 14. thco.com.tw [thco.com.tw]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
Application Notes and Protocols for Preparing a Standard Curve in Ac-DEVD-pNA-Based Caspase-3 Assays
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic pathway.[1][2] Its activity is a key indicator of apoptosis. The colorimetric assay based on the cleavage of the substrate acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) is a widely used method for quantifying caspase-3 activity.[3][4] In this assay, active caspase-3 cleaves the this compound substrate, releasing the yellow chromophore p-nitroaniline (pNA).[5][6] The amount of pNA produced is directly proportional to the caspase-3 activity and can be quantified by measuring its absorbance at 405 nm.[7] To accurately determine the amount of pNA released in the enzymatic reaction, a standard curve generated from known concentrations of pNA is essential.[8][9]
These application notes provide a detailed protocol for the preparation of a p-nitroaniline (pNA) standard curve for use in this compound-based caspase-3 assays.
Principle of the Assay
The assay is based on the hydrolysis of the peptide substrate this compound by caspase-3, which results in the release of the pNA moiety.[8] The released pNA has a strong absorbance at 405 nm.[5][10] By creating a standard curve with known concentrations of pNA, the absorbance values from unknown samples can be used to determine the precise amount of pNA produced, and thus, the caspase-3 activity.
Materials and Reagents
-
p-Nitroaniline (pNA) standard solution (e.g., 10 mM stock in DMSO)[5]
-
Assay Buffer (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT)[11]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader capable of measuring absorbance at 405 nm[4]
-
96-well microplate[12]
-
Pipettes and pipette tips
-
Polypropylene tubes[11]
Experimental Protocol: Preparation of pNA Standard Curve
This protocol describes the preparation of a pNA standard curve in a 96-well plate format with a final volume of 100 µL per well.
1. Preparation of pNA Stock Solution: If starting with solid pNA, dissolve it in DMSO to create a stock solution (e.g., 10 mM).[8] Commercial kits often provide a pre-made pNA stock solution.[5][12]
2. Preparation of a Working pNA Solution: Dilute the pNA stock solution with Assay Buffer to create a working solution. For example, to prepare a 200 µM working solution from a 10 mM stock, dilute the stock 50-fold with 1x Assay Buffer.[11]
3. Serial Dilutions for Standard Curve: a. Label a series of polypropylene tubes for your standards (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 0 µM/Blank).[12] b. Add 100 µL of Assay Buffer to all tubes except the one for the highest concentration (200 µM). c. Add 200 µL of the 200 µM working pNA solution to the "200 µM" tube. d. Transfer 100 µL from the "200 µM" tube to the "100 µM" tube and mix thoroughly. e. Continue this serial dilution process by transferring 100 µL from each tube to the next, mixing well at each step, until you reach the desired lowest concentration. Do not add any pNA to the "0 µM/Blank" tube.
4. Plating the Standards: a. Transfer 100 µL of each standard dilution (including the blank) into separate wells of a 96-well plate.[8] b. It is recommended to prepare each standard in triplicate to ensure accuracy.[12]
5. Absorbance Measurement: a. Read the absorbance of the plate at 405 nm using a microplate reader.[4]
6. Data Analysis: a. Subtract the average absorbance of the blank (0 µM pNA) from the absorbance of all other standards. b. Plot the corrected absorbance values (Y-axis) against the corresponding pNA concentrations in µM (X-axis). c. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be close to 1.0 for a good linear fit.
Data Presentation
The following table represents typical data for a pNA standard curve.
| pNA Concentration (µM) | Amount of pNA per well (nmol) | Average Absorbance at 405 nm | Corrected Absorbance (Avg. Abs. - Blank) |
| 200 | 20 | 2.105 | 2.000 |
| 100 | 10 | 1.100 | 0.995 |
| 50 | 5 | 0.602 | 0.497 |
| 25 | 2.5 | 0.351 | 0.246 |
| 12.5 | 1.25 | 0.228 | 0.123 |
| 6.25 | 0.625 | 0.167 | 0.062 |
| 0 (Blank) | 0 | 0.105 | 0.000 |
Visualizations
Caption: Experimental workflow for generating a pNA standard curve.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Caspase-3 Signaling | Cell Signaling Technology [awsprod-cellsignal.com]
- 3. apexbt.com [apexbt.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. assaygenie.com [assaygenie.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. cephamls.com [cephamls.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 3hbiomedical.com [3hbiomedical.com]
Application Notes and Protocols for High-Throughput Screening of Caspase Inhibitors using Ac-DEVD-pNA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. Caspase-3, in particular, is a key executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the dismantling of the cell.[1] Dysregulation of caspase activity is implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. This has made caspases attractive targets for therapeutic intervention.
The Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) assay is a widely used colorimetric method for measuring the activity of caspase-3 and caspase-7.[2][3][4] The assay utilizes a synthetic tetrapeptide substrate, this compound, which mimics the natural cleavage site of caspase-3. In the presence of active caspase-3/7, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA).[5][6] The amount of released pNA can be quantified by measuring the absorbance at 405 nm, providing a direct measure of caspase activity.[5][6] This assay is readily adaptable for high-throughput screening (HTS) of potential caspase inhibitors, making it a valuable tool in drug discovery.[1][7]
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the colorimetric substrate by active caspase-3 or caspase-7. The sequence "DEVD" is a preferred recognition motif for these executioner caspases.[8] The C-terminus of the peptide is conjugated to p-nitroaniline (pNA). When the substrate is intact, it is colorless. Upon cleavage by caspase-3/7 at the aspartate residue, free pNA is released, which has a distinct yellow color and a strong absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase activity in the sample.
Signaling Pathway Diagram
References
- 1. Assay development and high-throughput screening of caspases in microfluidic format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An activation-based high throughput screen identifies caspase-10 inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00017C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Consequently, the modulation of apoptotic pathways presents a significant opportunity for therapeutic intervention. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease that, once activated, cleaves a plethora of cellular substrates, leading to the dismantling of the cell.
The synthetic tetrapeptide Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a widely utilized chromogenic substrate for Caspase-3.[1] The sequence DEVD is based on the cleavage site of one of Caspase-3's key substrates, PARP (poly(ADP-ribose) polymerase).[1] In the presence of active Caspase-3, this compound is cleaved, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[2] This colorimetric assay provides a simple, robust, and reproducible method for quantifying Caspase-3 activity, making it an invaluable tool in drug discovery for identifying and characterizing modulators of apoptosis.
These application notes provide a comprehensive overview of the use of this compound in drug discovery, including detailed protocols for in vitro Caspase-3 activity assays and high-throughput screening (HTS) of potential therapeutic agents.
Key Applications in Drug Discovery
-
High-Throughput Screening (HTS) for Caspase-3 Modulators: The this compound assay is readily adaptable for HTS platforms, enabling the rapid screening of large compound libraries to identify potential inhibitors or activators of Caspase-3. Its simple colorimetric readout and compatibility with microplate formats make it a cost-effective and efficient primary screening tool.
-
Characterization of Apoptosis-Inducing or -Inhibiting Compounds: For lead compounds identified in primary screens, the this compound assay is crucial for confirming their mechanism of action. By quantifying the dose-dependent effect of a compound on Caspase-3 activity in cell lysates, researchers can validate its pro-apoptotic or anti-apoptotic properties.
-
Determination of Inhibitor Potency (IC50 Values): The assay is widely used to determine the half-maximal inhibitory concentration (IC50) of Caspase-3 inhibitors. This quantitative measure is essential for structure-activity relationship (SAR) studies and for ranking the potency of different drug candidates.[3][4]
-
Studying Apoptotic Pathways in Disease Models: Researchers utilize the this compound assay to investigate the role of Caspase-3 in various disease models. By measuring Caspase-3 activity in response to different stimuli or in the presence of potential therapeutics, a deeper understanding of the underlying disease mechanisms can be achieved.
Data Presentation: In Vitro Efficacy of Caspase-3 Inhibitors
The following table summarizes the inhibitory potency of several well-characterized Caspase-3 inhibitors. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.
| Inhibitor | Type of Inhibition | Target Caspases | IC50 / Ki Value | Assay Substrate | Reference |
| Ac-DEVD-CHO | Reversible, Competitive | Caspase-3, Caspase-7 | Ki = 0.23 nM (Caspase-3) | Not Specified | [5] |
| Z-DEVD-FMK | Irreversible | Caspase-3 | IC50 = 18 µM | Not Specified | [3][6] |
| Z-DEVD-FMK | Irreversible | Caspase-3 | IC50 = 130 nM | Not Specified | [4] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is a more specific measure of inhibitor potency. The significant difference in reported IC50 values for Z-DEVD-FMK highlights the importance of standardized assay conditions for direct comparison.
Mandatory Visualizations
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caption: Overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation and apoptosis.
Experimental Workflow: High-Throughput Screening for Caspase-3 Inhibitors
Caption: A typical workflow for a high-throughput screen to identify Caspase-3 inhibitors.
Logical Relationship: this compound in Identifying Caspase-3 Inhibitors
References
- 1. apexbt.com [apexbt.com]
- 2. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. stemcell.com [stemcell.com]
- 6. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]
Application Note: Real-Time Kinetic Analysis of Caspase-3 Activity Using the Chromogenic Substrate Ac-DEVD-pNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the dismantling of the cell during programmed cell death.[1][2][3] Its activation is a key indicator of apoptosis, making it an important target for research and drug development, particularly in the fields of oncology and neurodegenerative diseases.[2][4] Caspases exist as inactive zymogens (procaspases) and are activated through proteolytic cleavage by initiator caspases like caspase-8 and caspase-9.[1][4] Once activated, caspase-3 cleaves a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[1][3]
This application note describes a method for the real-time measurement of caspase-3 enzymatic kinetics using the colorimetric substrate Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide). The assay is based on the ability of active caspase-3 to recognize and cleave the tetrapeptide sequence DEVD, which is derived from the cleavage site in one of its natural substrates, PARP (poly(ADP-ribose) polymerase).[5] Upon cleavage of the this compound substrate by caspase-3, the chromophore p-nitroaniline (pNA) is released.[6][7] The free pNA has a strong absorbance at 405 nm, and its concentration can be quantified spectrophotometrically.[8][9] By continuously monitoring the change in absorbance over time, the reaction kinetics of caspase-3 can be determined. This real-time assay provides a simple and convenient method for studying caspase-3 activity and for screening potential inhibitors or activators in a high-throughput format.[6]
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the peptide substrate this compound by active caspase-3. The reaction releases the pNA molecule, which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase-3 activity under the given conditions.
Caption: Principle of the colorimetric caspase-3 assay.
Caspase-3 Activation Signaling Pathway
Caspase-3 is activated via two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.[1][10]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and procaspase-8, which becomes activated. Active caspase-8 can then directly cleave and activate procaspase-3.[4][10]
-
Intrinsic Pathway: Cellular stress signals trigger this pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[10] Cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates procaspase-9, which in turn cleaves and activates procaspase-3.[1][10]
Caption: Simplified overview of caspase-3 activation pathways.
Experimental Protocol: Real-Time Caspase-3 Kinetic Assay
This protocol provides a method for measuring the kinetics of caspase-3 in cell lysates using a 96-well plate format and a microplate reader.
Materials and Reagents
-
Cells of interest (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Recombinant active caspase-3 (for positive control and standard curve)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) (for negative control)
-
This compound substrate
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM DTT, 2 mM EDTA, 0.1% CHAPS)
-
Protein quantification assay kit (Bradford or BCA)
-
96-well clear, flat-bottom microplate
-
Microplate reader with kinetic reading capability at 405 nm and temperature control (37°C)
Protocol Steps
1. Sample Preparation (Cell Lysates)
a. Cell Culture and Treatment: Seed cells at an appropriate density and culture overnight. Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group. b. Cell Harvesting: For adherent cells, scrape and collect them. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes). c. Washing: Wash the cell pellet once with ice-cold PBS to remove media components. d. Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1x10^6 cells per 50 µL). e. Incubation: Incubate the lysate on ice for 15-20 minutes. f. Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases. h. Protein Quantification: Determine the total protein concentration of the lysate using a Bradford or BCA assay. Normalize all sample concentrations by diluting with Cell Lysis Buffer to ensure equal protein loading in the assay.
2. Assay Setup
a. Prepare Reagents: Prepare the Assay Buffer and the this compound substrate solution. The final concentration of this compound in the well is typically between 50-200 µM.[11] Prepare a stock solution in DMSO and dilute it in Assay Buffer just before use. b. Pre-warm Plate Reader: Set the microplate reader to maintain a temperature of 37°C and to read absorbance at 405 nm. c. Plate Layout: Design the plate layout. Include wells for:
- Blank (Assay Buffer + Substrate, no lysate)
- Untreated cell lysate (negative control)
- Treated cell lysate (samples)
- Positive control (recombinant active caspase-3) d. Add Lysates: Add 50 µL of your normalized cell lysates (containing 50-100 µg of total protein) to the appropriate wells of the 96-well plate. e. Add Assay Buffer: Add 40 µL of Assay Buffer to each well.
3. Kinetic Measurement
a. Initiate Reaction: Add 10 µL of the this compound substrate solution to each well to start the reaction. The final volume should be 100 µL. b. Start Reading: Immediately place the plate in the pre-warmed microplate reader and begin kinetic measurements. c. Data Acquisition: Record the absorbance at 405 nm every 1-2 minutes for a period of 1-2 hours.
Experimental Workflow Diagram
Caption: Workflow for the real-time caspase-3 kinetic assay.
Data Presentation and Analysis
The output from the microplate reader will be a series of absorbance values over time for each well. The rate of the reaction (V) is determined by calculating the slope of the initial linear portion of the absorbance vs. time curve (ΔAbs/Δt).
Example Data Table
This table summarizes typical quantitative data obtained from a caspase-3 kinetic assay. The reaction rate is often expressed as the change in optical density (OD) per minute or converted to pmol of pNA released per minute per mg of protein.
| Sample ID | Total Protein (µ g/well ) | Substrate [this compound] (µM) | Initial Reaction Rate (mOD/min) | Specific Activity (pmol pNA/min/mg) |
| Blank | 0 | 200 | 0.1 | 0 |
| Untreated Lysate | 100 | 200 | 1.5 | 17.6 |
| Treated Lysate (4h) | 100 | 200 | 12.8 | 150.6 |
| Positive Control (Rec. Casp-3) | 1 (unit) | 200 | 25.0 | N/A |
| Treated + Inhibitor | 100 | 200 | 1.8 | 21.2 |
Note: Specific activity is calculated using the molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹) and the path length of the solution in the well.
Calculating Caspase-3 Activity
-
Correct for Blank: Subtract the slope of the blank from the slope of all other samples.
-
Calculate Specific Activity:
-
Activity (mol/min) = (ΔAbs/min) / (ε * l)
-
ε = Molar extinction coefficient of pNA (~10,500 M⁻¹cm⁻¹)
-
l = Path length in cm (for a 100 µL volume in a 96-well plate, this is typically ~0.28 cm, but should be empirically determined or provided by the manufacturer).
-
-
Specific Activity (mol/min/mg protein) = Activity / (mg of protein in the well)
-
By varying the substrate concentration while keeping the enzyme concentration constant, one can generate data to plot a Michaelis-Menten curve and determine key kinetic parameters such as Kₘ and Vₘₐₓ. This is particularly useful for characterizing caspase-3 inhibitors.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Caspase-3 activation: Significance and symbolism [wisdomlib.org]
- 3. biogot.com [biogot.com]
- 4. assaygenie.com [assaygenie.com]
- 5. apexbt.com [apexbt.com]
- 6. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Detection of Caspase-3-Like Protease Activation in Vivo Using Fluorescence Resonance Energy Transfer during Plant Programmed Cell Death Induced by Ultraviolet C Overexposure - PMC [pmc.ncbi.nlm.nih.gov]
Use of Ac-DEVD-pNA in cell lysates versus purified enzyme preparations.
Topic: Use of Ac-DEVD-pNA in Cell Lysates Versus Purified Enzyme Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. A key family of proteases responsible for executing this process is the caspases (cysteine-aspartic proteases).[1][2][3][4] Caspase-3 is a primary executioner caspase, which, upon activation, cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6][7][8][9]
The tetrapeptide substrate this compound (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a widely used tool for measuring the activity of caspase-3 and related caspases like caspase-7.[3][10][11] The substrate mimics the PARP (poly(ADP-ribose) polymerase) cleavage site, a natural target of caspase-3.[12][13] Active caspase-3 cleaves the peptide bond between the aspartate (D) and the p-nitroanilide (pNA) chromophore. The release of free pNA results in a yellow color that can be quantified by measuring its absorbance at 405 nm.[7][9][14][15] This allows for a simple and sensitive colorimetric assay to determine caspase-3 activity.
This application note provides detailed protocols and guidance for using this compound in two distinct experimental contexts: with purified caspase-3 enzyme preparations and with complex cell lysates. Understanding the nuances of each approach is critical for accurate data interpretation in apoptosis research and drug discovery.
Signaling Pathway: Caspase-3 Activation
Caspase-3 exists as an inactive zymogen (procaspase-3) in healthy cells.[4][16] It is activated through proteolytic cleavage by initiator caspases, primarily caspase-9 (via the intrinsic, mitochondrial pathway) and caspase-8 (via the extrinsic, death receptor pathway).[3][5][17] Once activated, caspase-3 proceeds to cleave critical cellular substrates, orchestrating the disassembly of the cell.[2][6]
Caption: Overview of intrinsic and extrinsic pathways converging on Caspase-3 activation.
Principle of the this compound Assay
The colorimetric assay is based on the hydrolysis of the peptide substrate this compound by caspase-3, which results in the release of the pNA chromophore.[9] The rate of pNA release is directly proportional to the caspase-3 activity in the sample.
Caption: Cleavage of this compound by active Caspase-3 releases yellow pNA.
Comparison of Assay Systems: Purified Enzyme vs. Cell Lysate
The choice between a purified enzyme system and a cell lysate depends on the experimental question. Purified systems are ideal for biochemical characterization and inhibitor screening, while cell lysates provide a more physiologically relevant context.
Caption: Experimental workflows for Caspase-3 assays using two different systems.
Application I: Purified Enzyme Preparations
Using purified, active recombinant caspase-3 provides a clean, controlled system to study enzyme kinetics, substrate specificity, and the potency of inhibitors (e.g., determining IC₅₀ values).
Data Presentation: Typical Reaction Conditions for Purified Caspase-3
| Component | Final Concentration / Amount | Purpose |
| Assay Buffer | 1X | Provides optimal pH and ionic strength for enzyme activity. |
| HEPES or PIPES | 20-100 mM, pH 7.2-7.5 | Buffering agent.[9][18] |
| NaCl | 100 mM | Salt, contributes to ionic strength.[13] |
| DTT | 1-10 mM | Reducing agent to maintain caspase cysteine residue in an active state.[18][19] |
| EDTA | 1 mM | Chelates divalent cations.[13] |
| CHAPS or NP-40 | 0.1% (w/v) | Non-ionic detergent to prevent protein aggregation.[13][19] |
| Sucrose or Glycerol | 10% | Stabilizer for the enzyme.[18] |
| Enzyme | ||
| Purified Caspase-3 | 10-50 ng per reaction | The enzyme source.[13] |
| Substrate | ||
| This compound | 50-200 µM | The chromogenic substrate. Concentration should be near the Kₘ (~9.7 µM) for kinetic studies.[12] |
| Controls | ||
| Ac-DEVD-CHO (Inhibitor) | 1-10 µM | Competitive inhibitor used as a negative control to confirm signal specificity.[9][13] |
| Reaction Volume | 100-200 µL (96-well plate) | Standard volume for microplate readers.[9] |
Experimental Protocol: Purified Enzyme Assay
-
Prepare 1X Assay Buffer: Dilute the stock assay buffer. Add DTT to the required final concentration just before use, as it is unstable in solution.
-
Set Up Reaction Plate: In a 96-well microplate, prepare the following wells:
-
Blank: 1X Assay Buffer only (for substrate autolysis).
-
Negative Control: 1X Assay Buffer + Purified Caspase-3 + Caspase-3 Inhibitor (Ac-DEVD-CHO).
-
Positive Control/Test: 1X Assay Buffer + Purified Caspase-3.
-
-
Add Enzyme and Inhibitor: Add the appropriate volume of purified caspase-3 to the Negative Control and Positive Control wells. Add the inhibitor to the Negative Control wells and incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the this compound substrate to all wells to start the reaction.
-
Incubate: Immediately start reading the absorbance at 405 nm kinetically at 37°C for 1-2 hours. Alternatively, perform a single endpoint reading after a fixed incubation time.[9]
-
Calculate Activity: Determine the rate of change in absorbance (ΔOD/min) and use the molar extinction coefficient of pNA (ε = 10,500 M⁻¹cm⁻¹) to calculate the enzyme activity.[9]
Application II: Cell Lysate Preparations
Measuring caspase-3 activity in cell lysates is a common method to quantify apoptosis in a cell population following experimental treatment. This approach measures the endogenous, active caspase-3 within a more complex biological milieu.
Data Presentation: Typical Conditions for Cell Lysate Assay
| Component | Recommended Amount / Concentration | Purpose |
| Cells | 1-5 x 10⁶ cells per sample | Provides sufficient protein for detection.[19] |
| Lysis Buffer | 50-100 µL per 10⁷ cells | To rupture cell membranes and release intracellular contents.[9] |
| Buffer Component | 50 mM HEPES, pH 7.4 | Buffering agent.[9] |
| Detergent | 0.1-0.3% CHAPS or NP-40 | Solubilizes membranes.[19] |
| Reducing Agent | 1-5 mM DTT | Maintains caspase activity.[9] |
| Cell Lysate | 20-100 µg total protein per reaction | The source of endogenous caspase-3.[8][20] |
| Substrate | ||
| This compound | 200 µM | A higher, saturating concentration is often used to ensure the reaction is limited by enzyme concentration.[19] |
| Controls | ||
| Untreated Cells | Lysate from untreated cells | Serves as a baseline or negative control for caspase-3 activity. |
| Positive Control Cells | Lysate from cells treated with a known apoptosis inducer (e.g., Staurosporine, Etoposide).[2][14] | Confirms the assay is working and that the cell type can undergo apoptosis. |
| Reaction Volume | 100-200 µL (96-well plate) | Standard volume for microplate readers.[7] |
Experimental Protocol: Cell Lysate Assay
-
Induce Apoptosis: Treat cells with the experimental compound or a known apoptosis inducer (e.g., 1 µM Staurosporine for 3-6 hours).[14] Include an untreated control population.
-
Prepare Cell Lysate: a. Harvest cells (by scraping for adherent cells or centrifugation for suspension cells) and wash once with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 10⁷ cells).[9] c. Incubate on ice for 15-20 minutes.[9] d. Centrifuge at 16,000-20,000 x g for 10-15 minutes at 4°C to pellet cell debris.[9] e. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is the cell lysate.
-
Determine Protein Concentration (Optional but Recommended): Use a standard protein assay (e.g., BCA) to measure the total protein concentration in each lysate. This allows for normalization of caspase activity to the amount of protein.
-
Set Up Reaction Plate: In a 96-well plate, add 50-100 µg of protein from each cell lysate to wells containing 1X Assay Buffer.
-
Initiate Reaction: Add the this compound substrate to all wells.
-
Incubate: Incubate the plate at 37°C for 1-4 hours, protected from light.[7][14][19] The optimal time may vary by cell type and treatment.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Analyze Data: After subtracting the blank reading, calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control.[15] If a pNA standard curve was generated, the absolute activity can be calculated (e.g., in µmol of pNA released per minute per mg of protein).[14]
References
- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Caspase-3 Signaling | Cell Signaling Technology [awsprod-cellsignal.com]
- 3. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caspase3 assay [assay-protocol.com]
- 5. Caspase 3 - Wikipedia [en.wikipedia.org]
- 6. assaygenie.com [assaygenie.com]
- 7. biogot.com [biogot.com]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 16. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Solution-Phase Synthesis of Ac-DEVD-pNA
For Research Use Only
Introduction
Ac-DEVD-pNA (Acetyl-L-aspartyl-L-glutamyl-L-valyl-N-(4-nitrophenyl)-L-aspartamide) is a colorimetric substrate for caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.[1][2] Caspases are cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammation.[2][3] The activation of caspase-3 is a central event in apoptosis, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] Once activated, caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][6]
The synthetic tetrapeptide this compound is designed to mimic the natural cleavage site of one of the key substrates of caspase-3, PARP (poly (ADP-ribose) polymerase).[7] In the presence of active caspase-3 or -7, the peptide is cleaved after the aspartate residue, releasing the chromophore p-nitroaniline (pNA).[2] The release of pNA can be continuously monitored by measuring the absorbance at 405 nm, providing a direct and quantitative measure of caspase-3/7 activity.[2] This assay is widely used for the in vitro identification and characterization of caspase inhibitors and activators, and for studying the mechanisms of apoptosis.[2][7]
While solid-phase peptide synthesis is a common method for producing peptides, it is not ideal for the gram-scale quantities often required for high-throughput screening.[2][8] The solution-phase synthesis protocol detailed below offers a cost-effective and scalable method for producing high-purity this compound, making it accessible for large-scale research and drug development applications.[2][9] This method proceeds from the C-terminus to the N-terminus, involving iterative coupling and deprotection steps.[2][10]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the solution-phase synthesis and characterization of this compound.
Table 1: Synthesis Yields
| Step | Product | Starting Material Scale | Yield (%) | Final Product Weight |
| Coupling of p-nitroaniline to Fmoc-Asp(Ot-Bu)-OH | Fmoc-Asp(Ot-Bu)-pNA | 1 to 10 mmol | 77% | N/A |
| Complete Synthesis and Purification | This compound | 1 to 10 mmol | - | 700–1000 mg |
Note: The overall yield for the complete synthesis is not explicitly stated in a single percentage but is reflected in the final product weight from a given starting scale.[2][9]
Table 2: Product Characterization
| Parameter | Value/Result |
| Melting Point | 179–184°C |
| HPLC Analysis | A single peak on an analytical reverse-phase HPLC indicates high purity. |
| Mass Spectrometry | Used to verify the proper synthesis and confirm the molecular weight of the final product. |
| ¹H NMR | Used to confirm the structure of the final product and ensure complete deprotection. |
| Storage Conditions | Store at -20°C for long-term stability (stable for at least one year). |
| Chemical Formula | C₂₆H₃₄N₆O₁₃ |
| Molecular Weight | 638.58 g/mol |
| Purity (Commercial) | ≥95% to ≥98% |
Experimental Protocols
I. Solution-Phase Synthesis of this compound
This protocol describes the gram-scale synthesis of this compound from the C-terminus to the N-terminus. The synthesis involves the initial coupling of p-nitroaniline to a protected aspartic acid, followed by iterative deprotection and coupling of the subsequent amino acids.
Materials and Reagents:
-
Fmoc-Asp(Ot-Bu)-OH
-
p-nitroaniline (pNA)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-Val-OH
-
Fmoc-Glu(Ot-Bu)-OH
-
Ac-Asp(Ot-Bu)-OH
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl peptidase
-
Diethyl ether
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
-
NMR spectrometer
-
Standard laboratory glassware
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
TFA, POCl₃, and pyridine are corrosive and toxic; handle with extreme care.
-
DCM and DMF are hazardous solvents; avoid inhalation and skin contact.
Synthesis Workflow Diagram:
References
- 1. Preparation of the caspase-3/7 substrate this compound by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Caspase 3 - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes: Quantifying Apoptosis in Cultured Cells with the Ac-DEVD-pNA Colorimetric Assay
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1][2] A key feature of apoptosis is the activation of a family of cysteine proteases known as caspases.[2][3] These enzymes exist as inactive proenzymes (pro-caspases) and are activated in a hierarchical cascade in response to pro-apoptotic signals.[3][4] Caspases are categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[2][3]
Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[4][5][6] Therefore, quantifying caspase-3 activity serves as a reliable indicator of apoptosis. The Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) assay is a widely used, simple, and convenient colorimetric method for this purpose.[7][8]
Principle of the Assay
The this compound assay leverages the specific substrate recognition of caspase-3. The synthetic tetrapeptide DEVD is a consensus cleavage site for caspase-3, derived from one of its natural substrates, PARP (poly ADP-ribose polymerase).[8][9] In this assay, the DEVD peptide is conjugated to a chromophore, p-nitroaniline (pNA).[1]
When active caspase-3 is present in a cell lysate, it cleaves the DEVD peptide, releasing free pNA.[1][10] The released pNA has a distinct yellow color and can be quantitatively measured by a spectrophotometer or microplate reader based on its absorbance at a wavelength of 405 nm.[1][3][7] The level of caspase-3 activity in the cell lysate is directly proportional to the color intensity.[1]
Apoptosis Signaling Pathways Leading to Caspase-3 Activation
Apoptosis is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, with Caspase-3 playing a central role.[4]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and subsequently cleaves and activates pro-caspase-3.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c, along with Apaf-1 and ATP, forms a complex called the apoptosome, which recruits and activates pro-caspase-9.[4] Activated caspase-9 then cleaves and activates pro-caspase-3.
Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving critical cellular proteins, including PARP, leading to the morphological and biochemical changes characteristic of apoptosis.[10][11]
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. abcam.com [abcam.com]
- 4. Caspase 3 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. apexbt.com [apexbt.com]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. assaygenie.com [assaygenie.com]
In Vitro Assessment of Caspase Inhibitors Using Ac-DEVD-pNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of apoptosis, or programmed cell death. Among them, caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell. The dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the modulation of caspase activity, particularly the inhibition of caspase-3, represents a promising therapeutic strategy.
This document provides a detailed guide for the in vitro assessment of caspase inhibitors using the chromogenic substrate Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA). This assay is a widely used, simple, and reliable method for screening and characterizing potential caspase-3 inhibitors. The principle of the assay is based on the cleavage of the this compound substrate by active caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA produced is directly proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.[1][2][3][4]
Principle of the Assay
The this compound colorimetric assay relies on the specific recognition and cleavage of the tetrapeptide sequence DEVD by caspase-3 and related caspases (e.g., caspase-7).[1][5] The substrate, this compound, is composed of the DEVD peptide sequence conjugated to the p-nitroaniline (pNA) chromophore. In its intact form, the substrate is colorless. However, upon enzymatic cleavage by active caspase-3, pNA is released, which imparts a yellow color to the solution. The intensity of this color, measured spectrophotometrically at a wavelength of 405 nm, is directly proportional to the amount of pNA released and thus to the enzymatic activity of caspase-3.[2][3][4] The presence of a caspase-3 inhibitor will reduce the rate of this compound cleavage, resulting in a lower absorbance reading.
Caspase-3 Signaling Pathways
Caspase-3 is typically present in cells as an inactive zymogen, procaspase-3. Its activation is a critical event in the apoptotic cascade and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[6][7][8]
-
The Extrinsic Pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors (e.g., FasR, TNFR).[2][7] This interaction leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), and procaspase-8.[7][8] The proximity of procaspase-8 molecules facilitates their auto-activation, leading to the formation of active caspase-8. Active caspase-8 can then directly cleave and activate procaspase-3, initiating the execution phase of apoptosis.[7][8]
-
The Intrinsic Pathway is initiated by various intracellular stress signals, such as DNA damage, growth factor withdrawal, or oxidative stress. These signals converge on the mitochondria, leading to the release of cytochrome c into the cytoplasm.[7][8] In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of ATP, forms a complex called the apoptosome.[7][8] The apoptosome recruits and activates procaspase-9. Active caspase-9 then proteolytically cleaves and activates procaspase-3, committing the cell to apoptosis.[7][8]
Both pathways ultimately converge on the activation of executioner caspases like caspase-3, which then cleave a broad spectrum of cellular substrates to execute the apoptotic program.[6][9]
Caspase-3 Activation Pathways
Experimental Protocols
Materials and Reagents
-
Cells or Tissues: Source of caspase-3 (e.g., apoptotic cell lysates).
-
Caspase Inhibitors: Test compounds and a known caspase-3 inhibitor as a positive control (e.g., Ac-DEVD-CHO).[10]
-
This compound Substrate: The chromogenic substrate for caspase-3.[1]
-
Lysis Buffer: To release cellular contents, including caspases. A typical composition is 50 mM HEPES (pH 7.4), 5 mM CHAPS, and 5 mM DTT.
-
Assay Buffer: To provide optimal conditions for the enzymatic reaction. A common formulation is 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.
-
p-Nitroaniline (pNA): For generating a standard curve.
-
96-well Microtiter Plates: For performing the assay.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
Recombinant Active Caspase-3: As a positive control for the assay.
Preparation of Reagents
-
1X Lysis Buffer: If using a concentrated stock (e.g., 5X), dilute it to 1X with sterile, purified water. For example, to prepare 10 mL of 1X Lysis Buffer from a 5X stock, mix 2 mL of 5X Lysis Buffer with 8 mL of water.
-
1X Assay Buffer: Dilute a 10X stock solution to 1X with sterile, purified water. For instance, to make 20 mL of 1X Assay Buffer, combine 2 mL of 10X Assay Buffer with 18 mL of water.
-
This compound Substrate Stock Solution (e.g., 20 mM): Dissolve the lyophilized substrate in DMSO to the desired stock concentration. Store this stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
This compound Working Solution (e.g., 2 mM): Immediately before use, dilute the stock solution to the final working concentration using 1X Assay Buffer.
-
Caspase Inhibitor Stock Solutions: Dissolve the test inhibitors and the positive control inhibitor (e.g., Ac-DEVD-CHO) in an appropriate solvent (typically DMSO) to create high-concentration stock solutions. Store at -20°C or as recommended by the supplier.
-
pNA Standard Stock Solution: Prepare a stock solution of pNA in 1X Assay Buffer. From this stock, create a series of dilutions to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 µM).
Experimental Workflow
In Vitro Caspase Inhibitor Assay Workflow
Step-by-Step Protocol
-
Preparation of Cell Lysate:
-
Culture cells to the desired density. To induce apoptosis and activate caspases, treat the cells with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) for an appropriate duration. Include an untreated cell population as a negative control.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold 1X Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This supernatant contains the active caspases.
-
Determine the protein concentration of the lysate using a suitable method like the Bradford assay. It is recommended to have a protein concentration between 1-4 mg/mL.[11]
-
-
Assay Procedure in a 96-well Plate:
-
To each well, add the following components in the order listed:
-
Cell Lysate: Add a specific amount of cell lysate (e.g., 50 µg of total protein) to each well.
-
Caspase Inhibitor: Add the test inhibitors at various concentrations to their respective wells. Include wells with a known inhibitor as a positive control and wells with solvent (e.g., DMSO) as a vehicle control.
-
1X Assay Buffer: Add 1X Assay Buffer to bring the total volume in each well to a consistent pre-substrate addition volume (e.g., 90 µL).
-
-
Pre-incubation: Gently tap the plate to mix the contents and pre-incubate the plate at 37°C for 10-30 minutes to allow the inhibitors to interact with the caspases.
-
Reaction Initiation: Add the this compound working solution (e.g., 10 µL of 2 mM solution to achieve a final concentration of 200 µM) to each well to start the reaction.[12] The final reaction volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for 1-2 hours. The incubation time may need to be optimized based on the activity of the caspase in the lysate.[2][3]
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[2][12]
-
-
Data Analysis:
-
pNA Standard Curve: Plot the absorbance values of the pNA standards against their known concentrations to generate a standard curve. This curve can be used to convert the absorbance readings from the assay into the concentration of pNA produced.
-
Calculation of Caspase Activity: The caspase activity can be expressed as the amount of pNA released per unit time per amount of protein.
-
Calculation of Percent Inhibition: To determine the inhibitory effect of the test compounds, calculate the percentage of inhibition using the following formula:
% Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank Well) / (Absorbance of Vehicle Control Well - Absorbance of Blank Well)] x 100%
-
Determination of IC50 Values: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the activity of the enzyme. To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Data Presentation
The quantitative data for caspase inhibitors is typically summarized in tables to facilitate comparison. The IC50 value is a key parameter for evaluating the potency of an inhibitor.
| Inhibitor | Target Caspase(s) | This compound Assay IC50 (nM) | Notes |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | ~7-10 | A well-established, reversible aldehyde inhibitor. Often used as a positive control. |
| Z-VAD-FMK | Pan-caspase | ~50-500 | A broad-spectrum, irreversible fluoromethyl ketone inhibitor. |
| Compound X | Caspase-3 | User-determined | Example of a novel test compound. |
| Compound Y | Caspase-3/7 | User-determined | Example of a novel test compound with dual specificity. |
Note: The IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, incubation time). The values presented here are for illustrative purposes.
Conclusion
The in vitro assay for caspase activity using the chromogenic substrate this compound is a robust and straightforward method for screening and characterizing caspase inhibitors. It provides a quantitative measure of enzyme inhibition and is an essential tool in the early stages of drug discovery for diseases associated with apoptosis. By following the detailed protocols and data analysis procedures outlined in this document, researchers can obtain reliable and reproducible results for the evaluation of potential therapeutic agents targeting caspase-3.
References
- 1. apexbt.com [apexbt.com]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. biogot.com [biogot.com]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase 3 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal or no activity in a caspase-3 assay with Ac-DEVD-pNA.
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using the colorimetric caspase-3 assay with the Ac-DEVD-pNA substrate.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound based caspase-3 assay?
The assay is based on the ability of active caspase-3 to cleave the peptide substrate this compound (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[1][2] Upon cleavage by caspase-3, the chromophore p-nitroaniline (pNA) is released.[1][2] The amount of pNA can be quantified by measuring its absorbance at 400-405 nm.[1][2][3][4] The level of caspase-3 activity is directly proportional to the color intensity.
Q2: What are the critical components of the assay buffer?
A typical assay buffer includes a buffering agent (e.g., HEPES or PIPES), a reducing agent like DTT (dithiothreitol), a chelating agent (e.g., EDTA), and a non-ionic detergent (e.g., CHAPS).[3][5] DTT is crucial as it maintains the cysteine residue in the caspase-3 active site in a reduced state, which is essential for its catalytic activity.
Q3: How should I prepare and store the this compound substrate?
The this compound substrate is typically dissolved in DMSO to create a stock solution.[3][6] It is light-sensitive and should be stored at -20°C, protected from light.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Q4: How can I be sure that the signal I'm detecting is specific to caspase-3?
To confirm specificity, it is recommended to run a parallel reaction that includes a specific caspase-3 inhibitor, such as Ac-DEVD-CHO.[3] A significant reduction in the signal in the presence of the inhibitor indicates that the activity is due to caspase-3 or other DEVD-cleaving caspases.
Q5: What are appropriate positive and negative controls for this assay?
-
Positive Controls :
-
Negative Controls :
Troubleshooting Guide: Low Signal or No Activity
One of the most common issues encountered with the caspase-3 assay is a weak or absent signal. The following table outlines potential causes and their solutions.
| Potential Cause | Possible Explanation | Recommended Solution |
| Reagent Issues | ||
| Inactive DTT | DTT is unstable in solution and at room temperature. It is essential for maintaining caspase activity. | Prepare fresh DTT-containing buffers for each experiment. |
| Degraded Substrate | This compound is light-sensitive and susceptible to degradation with multiple freeze-thaw cycles. | Aliquot the substrate upon reconstitution and store protected from light at -20°C.[6] |
| Incorrect Buffer pH | Caspase-3 activity is optimal at a neutral pH (typically 7.2-7.5). | Verify the pH of your assay buffer. |
| Sample Preparation Problems | ||
| Insufficient Apoptosis Induction | The treatment may not have been sufficient to induce apoptosis and activate caspase-3. | Optimize the concentration of the inducing agent and the incubation time. Confirm apoptosis using an alternative method (e.g., TUNEL assay, Annexin V staining). |
| Low Protein Concentration | The amount of caspase-3 in the lysate is below the detection limit of the assay. | Increase the number of cells used for lysate preparation.[8] Concentrate the lysate, if possible. Ensure protein concentration is within the recommended range (e.g., 50-200 µg per assay). |
| Inefficient Cell Lysis | Incomplete cell lysis will result in a lower yield of cellular proteins, including caspase-3. | Ensure the lysis buffer is appropriate for your cell type and that the incubation on ice is sufficient (e.g., 10-20 minutes).[3] Consider mechanical disruption methods like sonication if necessary.[9] |
| Presence of Protease Inhibitors | Some protease inhibitors can inhibit caspase activity. | Use a lysis buffer without broad-spectrum cysteine protease inhibitors.[3] |
| Assay Conditions | ||
| Sub-optimal Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal. | Increase the incubation time (e.g., from 1-2 hours to 4 hours or even overnight).[1][3] Monitor the reaction kinetically to determine the optimal time point. |
| Incorrect Incubation Temperature | Caspase-3 activity is temperature-dependent. | Ensure the incubation is carried out at the recommended temperature, typically 37°C.[1][3] |
| Measurement Issues | ||
| Incorrect Wavelength | The absorbance of pNA is maximal around 405 nm. | Ensure your plate reader is set to measure absorbance at 405 nm (or 400 nm).[1] |
| Inappropriate Microplate | Some plastic plates can have high background absorbance. | Use clear, flat-bottom 96-well plates suitable for colorimetric assays.[3] For spectrophotometer measurements, use quartz cuvettes.[3] |
Experimental Protocols
Standard Protocol for Caspase-3 Colorimetric Assay
This protocol provides a general workflow. Optimal conditions may vary depending on the specific cell type and experimental setup.
-
Reagent Preparation :
-
Lysis Buffer : Prepare a lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA). Add DTT fresh before use.
-
Assay Buffer : Prepare a 2X reaction buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT). Add DTT fresh before use.
-
Substrate Stock : Reconstitute this compound in DMSO to a stock concentration of 4 mM. Store in aliquots at -20°C.
-
Positive Control : Prepare lysates from cells induced to undergo apoptosis (e.g., with 1 µM staurosporine for 3-6 hours).[10]
-
Negative Control : Prepare lysates from untreated cells.
-
-
Cell Lysate Preparation :
-
Induce apoptosis in your experimental cell population.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Assay Procedure (96-well plate format) :
-
To each well, add 50-200 µg of protein diluted to 50 µL with Lysis Buffer.
-
For inhibitor controls, pre-incubate the lysate with 1 µL of Ac-DEVD-CHO (caspase-3 inhibitor) for 10-15 minutes at room temperature.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the 4 mM this compound substrate to start the reaction (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light. If the signal is low, the incubation can be extended.[3]
-
Read the absorbance at 405 nm using a microplate reader.
-
Visualizations
Caspase-3 Activation Pathways
Caption: Caspase-3 activation via intrinsic and extrinsic pathways.
Experimental Workflow for Caspase-3 Assay
Caption: Workflow for the colorimetric caspase-3 activity assay.
References
- 1. biogot.com [biogot.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Caspase-3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 8. assaygenie.com [assaygenie.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Improving the sensitivity and accuracy of Ac-DEVD-pNA measurements.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity and accuracy of their Ac-DEVD-pNA-based caspase-3/7 activity measurements.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method to measure the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The assay utilizes a synthetic tetrapeptide substrate, this compound, which mimics the natural cleavage site of caspase-3/7. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA).[1][2][3] The amount of released pNA can be quantified by measuring its absorbance at 400-405 nm, which is directly proportional to the caspase activity in the sample.[2][4]
Q2: Is the this compound substrate specific to caspase-3?
While this compound is widely used as a caspase-3 substrate, it is not entirely specific. Caspase-7 also recognizes and cleaves the DEVD sequence.[3] Therefore, this assay measures the combined activity of both caspase-3 and caspase-7.
Q3: Why is DTT included in the reaction buffer?
Caspases are cysteine proteases, and their catalytic activity depends on a cysteine residue in the active site being in a reduced state. Dithiothreitol (DTT) is a reducing agent that maintains the cysteine in its active, reduced form, which is essential for optimal enzyme activity.[2] A relatively high concentration of DTT (typically 5-10 mM) is recommended for full caspase activity.[2]
Q4: Can I use previously lysed samples from other experiments for this assay?
It is generally recommended to use fresh lysates for the most accurate and reproducible results. Freeze-thaw cycles can lead to a decrease in enzyme activity. If you must use stored lysates, ensure they were snap-frozen in liquid nitrogen and stored at -80°C. Before use, thaw them quickly and keep them on ice. It is also advisable to perform a pilot experiment to compare the activity of fresh versus frozen lysates to assess the impact of storage on your specific samples.
Q5: How can I quantify the absolute caspase-3 activity in my samples?
To determine the absolute enzymatic activity (e.g., in µmol of pNA released per minute per mg of protein), you need to create a standard curve using known concentrations of free p-nitroaniline (pNA).[5][6] By comparing the absorbance of your samples to the pNA standard curve, you can calculate the concentration of pNA produced in your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate Autohydrolysis: The this compound substrate may slowly hydrolyze on its own, especially with prolonged incubation or improper storage. | • Run a "substrate only" blank (without cell lysate) to determine the rate of autohydrolysis. • Store the substrate protected from light at -20°C.[7] • Minimize incubation times where possible. |
| 2. Contaminated Reagents: Buffers or water may be contaminated with proteases. | • Use fresh, high-quality reagents and sterile, nuclease-free water. • Prepare fresh buffers. | |
| 3. High Endogenous Protease Activity: Cell lysates may contain other proteases that can cleave the substrate. | • Include a control with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm that the signal is due to caspase-3/7 activity. | |
| Low Signal or No Activity | 1. Inactive Caspases: The caspases in your sample may be inactive or present at very low levels. | • Use a positive control (e.g., lysate from cells treated with a known apoptosis inducer like staurosporine, or recombinant active caspase-3) to ensure the assay is working. • Ensure that the cell lysis procedure is effective and does not inactivate the caspases. Keep samples on ice at all times. |
| 2. Suboptimal Assay Conditions: The buffer pH, ionic strength, or DTT concentration may not be optimal. | • Optimize the reaction buffer components. The typical pH range is 7.2-7.5.[8] Ensure the final DTT concentration is between 5-10 mM.[2] | |
| 3. Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | • Increase the incubation time. If the signal is very low, incubation can be extended, even overnight in some protocols.[6] Monitor the reaction kinetically to determine the optimal time point. | |
| 4. Incorrect Wavelength: The absorbance is being measured at the wrong wavelength. | • Ensure the plate reader is set to measure absorbance at 400-405 nm.[4] | |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | • Use calibrated pipettes and proper pipetting techniques. • Prepare a master mix of reagents to be added to all wells to minimize variations.[7] |
| 2. Inconsistent Incubation Times: Variation in the time each well is incubated. | • Start the reaction by adding the substrate to all wells as quickly and consistently as possible. • Use a multichannel pipette for adding reagents. | |
| 3. Bubbles in Wells: Bubbles can interfere with the light path and affect absorbance readings. | • Be careful not to introduce bubbles when pipetting. • If bubbles are present, gently tap the plate on the benchtop to dislodge them before reading. | |
| 4. Particulate Matter in Lysate: Incomplete cell lysis or protein precipitation can cause turbidity and interfere with absorbance readings. | • Centrifuge the cell lysate at a higher speed or for a longer duration to pellet all cellular debris. |
Experimental Protocols & Data Presentation
Protocol for Generating a p-Nitroaniline (pNA) Standard Curve
To accurately quantify caspase-3/7 activity, a pNA standard curve is essential.
Materials:
-
p-Nitroaniline (pNA) standard
-
1x Assay Buffer (same as used for the caspase activity assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of pNA in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the pNA stock solution in 1x Assay Buffer to generate a range of concentrations (e.g., 0, 10, 25, 50, 100, 150, 200 µM).
-
Add 100 µL of each pNA dilution to separate wells of a 96-well plate. Include a blank with 100 µL of 1x Assay Buffer alone.
-
Read the absorbance at 405 nm.
-
Subtract the absorbance of the blank from all other readings.
-
Plot the corrected absorbance values against the corresponding pNA concentrations to generate a standard curve.
Data Presentation:
| pNA Concentration (µM) | Absorbance at 405 nm (Corrected) |
| 0 | 0.000 |
| 10 | 0.085 |
| 25 | 0.212 |
| 50 | 0.425 |
| 100 | 0.850 |
| 150 | 1.275 |
| 200 | 1.700 |
Note: The absorbance values are for illustrative purposes only.
Protocol for Optimizing Substrate Concentration
To ensure the assay is running under optimal conditions, it is important to determine the Michaelis-Menten constant (Km) of the this compound substrate for the caspase activity in your specific experimental system.
Materials:
-
Cell lysate containing active caspases
-
This compound substrate
-
1x Assay Buffer
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Prepare a range of this compound concentrations in 1x Assay Buffer. It is recommended to use concentrations that span below and above the expected Km (literature values for caspase-3 are around 10-20 µM).[9][10] A suggested range could be 0, 5, 10, 20, 50, 100, 200 µM.
-
Add a fixed amount of your cell lysate to each well of a 96-well plate.
-
Initiate the reaction by adding the different concentrations of the this compound substrate to the wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and begin kinetic measurements of absorbance at 405 nm every 1-2 minutes for at least 30-60 minutes.
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Data Presentation:
| Substrate [this compound] (µM) | Initial Velocity (V₀) (mOD/min) |
| 0 | 0.0 |
| 5 | 2.5 |
| 10 | 4.8 |
| 20 | 8.0 |
| 50 | 12.5 |
| 100 | 15.0 |
| 200 | 16.5 |
Note: The velocity values are for illustrative purposes only.
Visualizations
Caption: Caspase-3/7 activation pathways.
Caption: Experimental workflow for the this compound assay.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. abcam.cn [abcam.cn]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. apexbt.com [apexbt.com]
- 10. biorbyt.com [biorbyt.com]
Common mistakes to avoid when using Ac-DEVD-pNA for caspase-3 detection.
Welcome to the technical support center for the Ac-DEVD-pNA caspase-3 colorimetric assay. This guide is designed to assist researchers, scientists, and drug development professionals in successfully performing this assay and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay for caspase-3 detection?
The this compound assay is a colorimetric method to detect the activity of caspase-3 and other DEVD-recognizing caspases. The substrate, this compound, consists of a tetrapeptide sequence (DEVD) recognized by caspase-3, linked to a chromophore, p-nitroaniline (pNA). In the presence of active caspase-3, the enzyme cleaves the substrate at the aspartate residue, releasing free pNA. This released pNA produces a yellow color that can be quantified by measuring the absorbance at 405 nm.[1][2][3][4] The intensity of the yellow color is directly proportional to the caspase-3 activity in the sample.[4]
Q2: Is the this compound substrate specific to caspase-3?
While this compound is widely used as a substrate for caspase-3, it is not entirely specific. Other executioner caspases, particularly caspase-7, can also cleave the DEVD sequence.[5][6] Therefore, the measured activity in a cell lysate represents the total activity of all DEVD-cleaving caspases.
Q3: What are the essential controls to include in my experiment?
To ensure the reliability of your results, the following controls are highly recommended:
-
Negative Control (Untreated Cells): This sample from untreated or vehicle-treated cells establishes the basal level of caspase-3 activity.
-
Positive Control (Induced Cells): This sample from cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) confirms that the assay can detect an increase in caspase-3 activity.
-
Blank Control (No Lysate): This well contains all the reaction components except the cell lysate. It is used to subtract the background absorbance from the substrate and buffer.[4]
-
Inhibitor Control: Treating an induced sample with a caspase inhibitor (e.g., Ac-DEVD-CHO) should significantly reduce the signal, confirming that the observed activity is due to caspase-3 (or other DEVD-specific caspases).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background | Contamination of reagents or samples. | Use fresh, sterile reagents and pipette tips. Ensure proper aseptic technique during cell culture and sample preparation. |
| Spontaneous degradation of the this compound substrate. | Store the substrate protected from light and at the recommended temperature (-20°C).[2][7] Avoid repeated freeze-thaw cycles.[7][8] | |
| Protease activity in the cell lysate other than caspases. | Add a cocktail of protease inhibitors (excluding caspase inhibitors) to the lysis buffer.[9] | |
| Low or No Signal | Insufficient induction of apoptosis. | Optimize the concentration of the apoptosis-inducing agent and the treatment time.[2] |
| Low cell number or protein concentration. | Increase the number of cells used for lysate preparation (typically 1-5 x 10^6 cells per sample). Ensure the protein concentration of the lysate is within the optimal range (typically 50-200 µg per assay). | |
| Inactive caspase-3. | Ensure that the cell lysis and assay buffers contain a reducing agent like DTT to maintain caspase activity.[10][11] Prepare lysates on ice to prevent enzyme degradation.[10][11][12] | |
| Incorrect assay setup. | Verify the concentrations of all reagents, including the substrate and DTT. Ensure the correct incubation time and temperature (typically 1-2 hours at 37°C).[2] If the signal is low, the incubation time can be extended.[2][9] | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Uneven cell density or treatment. | Ensure a homogenous cell suspension before seeding and uniform application of the apoptosis-inducing agent. | |
| Bubbles in wells. | Be careful not to introduce bubbles when adding reagents to the plate. Bubbles can interfere with the absorbance reading. |
Experimental Protocols
Reagent Preparation
| Reagent | Preparation | Storage |
| Cell Lysis Buffer | 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Add protease inhibitors (optional). | 4°C for short-term, -20°C for long-term. Add DTT fresh before use. |
| 2x Reaction Buffer | 100 mM HEPES (pH 7.4), 20% Glycerol, 10 mM DTT. | 4°C. Add DTT fresh before use. |
| This compound Substrate (4 mM) | Dissolve in DMSO. | -20°C, protected from light.[2][7] |
| Caspase-3 Inhibitor (Ac-DEVD-CHO) | Dissolve in DMSO. | -20°C |
Cell Lysate Preparation
For Adherent Cells:
-
Induce apoptosis in cells by treating with the desired agent.
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 100 µL for a 60 mm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube and keep it on ice.
-
Determine the protein concentration of the lysate using a Bradford assay. Avoid using the BCA protein assay as it can be incompatible with DTT in the lysis buffer.[2]
For Suspension Cells:
-
Induce apoptosis in cells by treating with the desired agent.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube and keep it on ice.
-
Determine the protein concentration as described for adherent cells.
Assay Procedure (96-well plate format)
-
In a 96-well microplate, add 50-200 µg of protein from each cell lysate to the respective wells. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
For inhibitor controls, add the caspase-3 inhibitor at this step.
-
Add 5 µL of the 4 mM this compound substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[2]
-
Measure the absorbance at 405 nm using a microplate reader.
Visualizing Key Processes
Caspase Activation Pathways
The following diagram illustrates the two major pathways of caspase activation leading to apoptosis. The extrinsic pathway is initiated by external signals, while the intrinsic pathway is triggered by internal cellular stress. Both pathways converge on the activation of executioner caspases, including caspase-3.[13][14][15][16]
Caption: The extrinsic and intrinsic pathways of caspase activation.
Experimental Workflow for this compound Assay
This diagram outlines the key steps involved in performing the this compound caspase-3 assay, from sample preparation to data analysis.
Caption: Step-by-step workflow for the this compound caspase-3 assay.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. biogot.com [biogot.com]
- 3. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Apoptosis - Wikipedia [en.wikipedia.org]
- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Effective Blockage of Both the Extrinsic and Intrinsic Pathways of Apoptosis in Mice by TAT-crmA - PMC [pmc.ncbi.nlm.nih.gov]
The effect of different lysis buffers on Ac-DEVD-pNA assay performance.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Ac-DEVD-pNA colorimetric assay to measure caspase-3 activity. The performance of this assay is critically dependent on the proper preparation of cell lysates, with the choice of lysis buffer being a key variable.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to detect the activity of caspase-3 and caspase-7, key executioner caspases in apoptosis.[1][2][3] The assay utilizes a synthetic tetrapeptide substrate, this compound, which mimics the natural cleavage site of caspase-3.[2] In the presence of active caspase-3, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA).[4][5] The amount of pNA released can be quantified by measuring the absorbance at 405 nm, which is directly proportional to the caspase-3 activity in the cell lysate.[4][5]
Q2: Which caspases does the this compound substrate detect?
The this compound substrate is primarily designed to measure the activity of caspase-3.[2][6] However, due to similarities in substrate specificity, it can also be cleaved by caspase-7.[3][7][8] Therefore, the assay measures the combined activity of these two executioner caspases.
Q3: What are the key signaling pathways that activate caspase-3?
Caspase-3 is activated via two main pathways: the intrinsic and extrinsic apoptotic pathways.[9][10]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn cleaves and activates caspase-3.[9][11]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and then directly cleaves and activates caspase-3.[9][11]
Troubleshooting Guide
Problem 1: Low or no caspase-3 activity detected in induced samples.
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | The chosen lysis buffer may not be effectively disrupting the cell membrane to release cytosolic contents, including active caspases. Ensure the lysis buffer contains an appropriate detergent (e.g., CHAPS, Triton X-100) and that the incubation on ice is sufficient (typically 10-20 minutes).[4][5] Consider using a freeze-thaw cycle to enhance lysis. |
| Inappropriate Lysis Buffer Composition | The pH of the lysis buffer is critical for caspase activity. Ensure the buffer is maintained at a pH of approximately 7.4-7.5.[4][12] The presence of high concentrations of denaturing detergents (>0.1%) or reducing agents (DTT >1mM) can inhibit caspase activity.[13] |
| Presence of Protease Inhibitors | Standard protease inhibitor cocktails often contain inhibitors of cysteine proteases, which can inhibit caspase activity.[4] If a protease inhibitor cocktail is necessary, ensure it does not contain inhibitors of caspases. |
| Suboptimal Cell Number | The number of cells used for lysate preparation may be insufficient. It is recommended to use 1-5 x 10^6 cells per sample.[14] Titrate the cell number to determine the optimal concentration for your experimental conditions. |
| Incorrect Assay Timing | Caspase activation is a transient event. The peak of caspase-3 activity can vary depending on the cell type and the apoptosis-inducing agent. Perform a time-course experiment to identify the optimal time point for measuring caspase-3 activity. |
Problem 2: High background signal in control (non-induced) samples.
| Possible Cause | Recommended Solution |
| Spontaneous Apoptosis | High cell density, nutrient deprivation, or prolonged incubation times can lead to spontaneous apoptosis in control cultures. Ensure cells are healthy and harvested at an appropriate density. |
| Contamination of Reagents | Contamination of buffers or the substrate with proteases can lead to non-specific cleavage and a high background signal. Use sterile techniques and fresh, high-quality reagents. |
| Lysis Buffer-Induced Protease Activity | Some components of the lysis buffer may activate other proteases that can cleave the this compound substrate. Run a "lysis buffer only" control (no cell lysate) to check for this possibility. |
Problem 3: High variability between replicate samples.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Lysis | Ensure that all samples are treated identically during the lysis step. This includes using the same volume of lysis buffer per cell number and consistent incubation times. |
| Inaccurate Pipetting | Small volumes of cell lysate and reagents are used in this assay, making it susceptible to pipetting errors. Use calibrated pipettes and be meticulous with your technique. |
| Incomplete Mixing | Ensure that the cell lysate is thoroughly mixed with the assay buffer and substrate in each well of the microplate. |
| Bubbles in Wells | Bubbles in the wells can interfere with the absorbance reading. Be careful not to introduce bubbles when pipetting, and if they are present, try to remove them before reading the plate.[4] |
Experimental Protocols
Standard Cell Lysis Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Harvesting:
-
For suspension cells, pellet by centrifugation at 500 x g for 5 minutes.
-
For adherent cells, scrape cells and then pellet.
-
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (see table below) at a concentration of 1-5 x 10^6 cells per 50 µL of buffer.[14]
-
Incubation: Incubate the cell suspension on ice for 10-20 minutes.[4][5]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[14]
-
Supernatant Collection: Transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. This is your cell lysate.
This compound Assay Protocol
-
Prepare Assay Buffer: Prepare a 2x reaction buffer containing DTT. The final concentration of DTT in the reaction should be 10 mM.[14][15]
-
Add Lysate: Add 50-200 µg of protein from your cell lysate to each well of a 96-well microplate.[14]
-
Add Reaction Buffer: Add 50 µL of the 2x reaction buffer to each well.
-
Add Substrate: Add 5 µL of 4 mM this compound substrate to each well for a final concentration of 200 µM.[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
Comparison of Common Lysis Buffers
The composition of the lysis buffer can significantly impact the outcome of the this compound assay. Below is a comparison of components found in various commercially available and literature-cited lysis buffers.
| Component | Buffer System 1 | Buffer System 2 | Buffer System 3 | Purpose |
| Buffering Agent | 50 mM HEPES, pH 7.4[4] | 10 mM Tris, pH 7.5[12] | 50 mM Tris-HCl, pH 7.5[6] | Maintains a stable pH to ensure optimal enzyme activity. |
| Detergent | 5 mM CHAPS[4] | 1% Triton X-100[12] | 0.3% NP-40[6] | Solubilizes cell membranes to release intracellular contents. |
| Salt | - | 130 mM NaCl[12] | - | Maintains ionic strength. |
| Reducing Agent | 5 mM DTT[4] | - | 1.0 mM DTT[6] | Prevents oxidation of cysteine residues in the active site of caspases. |
| Other | - | 10 mM NaPi, 10 mM NaPPi[12] | - | Phosphatase inhibitors. |
Note: The choice of detergent can influence the lysis efficiency and may need to be optimized for different cell types. CHAPS is a zwitterionic detergent, while Triton X-100 and NP-40 are non-ionic detergents. The optimal buffer composition should be determined empirically for your specific experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Caspase 3 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. mesoscale.com [mesoscale.com]
- 14. abcam.com [abcam.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
How to correct for non-specific cleavage of Ac-DEVD-pNA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the colorimetric caspase-3 substrate, Ac-DEVD-pNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic tetrapeptide, N-acetyl-aspartyl-glutamyl-valyl-aspartyl-p-nitroanilide, that serves as a colorimetric substrate for caspase-3 and related cysteine proteases. The sequence DEVD is based on the cleavage site of a key caspase-3 substrate, PARP (poly(ADP-ribose) polymerase). In the presence of active caspase-3, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA). Free pNA has a strong absorbance at 405 nm, and the increase in absorbance is directly proportional to the caspase-3 activity in the sample.[1]
Q2: My untreated control samples show high background signal. What could be the cause?
High background in untreated samples can be due to non-specific cleavage of this compound by other proteases present in the cell lysate or spontaneous substrate degradation. It is also important to ensure that the lysis buffer does not interfere with the assay and that the recommended protein concentration per assay is not exceeded.[2]
Q3: Is this compound specific to caspase-3?
While this compound is a preferred substrate for caspase-3, it can also be cleaved by other executioner caspases, particularly caspase-7, and to a lesser extent, other caspases.[3][4][5][6] Therefore, the measured activity is often referred to as "caspase-3-like" or "DEVDase" activity. To determine the activity specific to caspase-3, it is crucial to use a specific inhibitor as a negative control.
Troubleshooting Guide: Correcting for Non-Specific Cleavage
A common issue encountered in caspase-3 assays using this compound is non-specific cleavage, leading to inaccurate measurements of caspase-3 activity. This guide provides a detailed protocol to correct for this issue.
Problem: How to differentiate between caspase-3 specific cleavage and non-specific cleavage of this compound.
Solution: Perform a parallel control experiment using a specific caspase-3 inhibitor. The difference in absorbance between the uninhibited and inhibited samples represents the true caspase-3 activity. The most commonly used inhibitors for this purpose are Ac-DEVD-CHO and Z-DEVD-FMK.[2][10][11][12][13][14][15][16]
Experimental Workflow for Correcting Non-Specific Cleavage
Caption: Workflow for correcting non-specific cleavage in a Caspase-3 assay.
Detailed Experimental Protocol
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
1. Reagent Preparation:
-
Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).
-
Assay Buffer: Prepare a 2x reaction buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT).
-
Substrate Stock: Prepare a 4 mM stock solution of this compound in DMSO.
-
Inhibitor Stock: Prepare a stock solution of a specific caspase-3 inhibitor (e.g., 2 mM Ac-DEVD-CHO in DMSO or 20 µM Z-DEVD-FMK in DMSO).[7]
2. Cell Lysate Preparation:
-
Induce apoptosis in your experimental cell population. Include an uninduced control group.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
Normalize all samples to a protein concentration of 50-200 µg per 50 µL of Lysis Buffer.
3. Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of your normalized cell lysates (both treated and untreated).
-
For the inhibited control wells: Add the specific caspase-3 inhibitor to a final concentration that effectively blocks caspase-3 activity (e.g., 10 µM Ac-DEVD-CHO or 20 µM Z-DEVD-FMK). Incubate for 10-15 minutes at room temperature.
-
For all wells: Add 50 µL of 2x Reaction Buffer.
-
Initiate the reaction: Add 5 µL of the 4 mM this compound substrate to each well (final concentration 200 µM).
-
Blank wells: Include wells containing 50 µL of Lysis Buffer, 50 µL of 2x Reaction Buffer, and 5 µL of the substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance value of the blank from all readings.
-
The absorbance from the inhibitor-treated sample represents the non-specific cleavage.
-
Subtract the absorbance of the inhibitor-treated sample from its corresponding uninhibited sample to obtain the specific caspase-3 activity.
Specific Caspase-3 Activity = (AbsorbanceUninhibited Sample - AbsorbanceBlank) - (AbsorbanceInhibited Sample - AbsorbanceBlank)
Quantitative Data Summary
The following tables provide a summary of typical concentrations and parameters for caspase-3 assays.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| This compound | 4 mM in DMSO | 200 µM |
| Ac-DEVD-CHO | 2 mM in DMSO | 10-100 nM |
| Z-DEVD-FMK | 10 mM in DMSO | 16-100 µM |
| Cell Lysate Protein | Varies | 50 - 200 µ g/assay |
Table 2: Caspase-3 Inhibitors
| Inhibitor | Type | Typical Working Concentration | Notes |
| Ac-DEVD-CHO | Reversible Aldehyde | 10-100 nM | Potent inhibitor of caspase-3 and -7.[8][9] |
| Z-DEVD-FMK | Irreversible Fluoromethylketone | 16-100 µM | Cell-permeable and can be used in both in vitro and in vivo studies.[10][7][11] |
Caspase-3 Signaling Pathway
Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. Its activation can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases (caspase-9 and caspase-8, respectively), which then cleave and activate executioner caspases, including caspase-3.[12][13][14][15][16]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of the caspase-3/7 substrate this compound by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase 3 - Wikipedia [en.wikipedia.org]
- 13. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for optimizing Ac-DEVD-pNA concentration for kinetic studies.
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for optimizing Ac-DEVD-pNA concentration in kinetic studies. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the assay work?
This compound is a synthetic peptide substrate designed for colorimetric detection of caspase-3 and caspase-7 activity.[1][2][3] The peptide sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site of Poly (ADP-ribose) Polymerase (PARP), a natural substrate for these caspases.[4][5] The DEVD sequence is conjugated to a chromophore, p-nitroaniline (pNA).[6][7] In the presence of active caspase-3 or -7, the enzyme cleaves the peptide bond after the aspartate residue, releasing free pNA.[8][9] This released pNA has a strong absorbance at 405 nm, and the increase in absorbance over time is directly proportional to the caspase activity in the sample.[6][7]
Q2: What is the optimal concentration of this compound for my experiment?
The optimal concentration depends on the goal of your study.
-
For standard activity assays: A final concentration of 50-200 µM is commonly used.[4][7] This range is typically well above the Michaelis constant (Km) of caspase-3 for this substrate, ensuring the reaction rate is proportional to the enzyme concentration (Vmax conditions).
-
For kinetic studies (determining Km and Vmax): You will need to test a range of substrate concentrations, typically from 0.1x Km to 10x Km. The reported Km for caspase-3 with this compound is approximately 9.7-11 µM.[5][10] Therefore, a suggested range would be from 1 µM to 100 µM.
Q3: How should I prepare and store this compound solutions?
-
Stock Solution: this compound is sparingly soluble in water but readily soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution, for example, 20 mM or 100 mM in high-purity DMSO.[11]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7][11][12] Protect the solution from light.[7] When stored correctly, the powder is stable for up to two years, and the stock solution in DMSO is stable for at least one month at -20°C or six months at -80°C.[12]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration using the appropriate assay buffer.[11] Ensure the final DMSO concentration in your assay is low (typically <1%) as high concentrations can inhibit enzyme activity.
Q4: My background signal is high. What are the common causes and solutions?
High background can obscure your results and reduce assay sensitivity. Common causes include:
-
Reagent Contamination: Buffers or water may be contaminated. Always use fresh, high-purity reagents.[13]
-
Non-enzymatic Substrate Hydrolysis: Although generally stable, prolonged incubation or harsh buffer conditions can cause the substrate to break down spontaneously. Include a "no-enzyme" or "no-lysate" control to measure this.
-
Insufficient Blocking: In plate-based assays, non-specific binding of reagents to the plate surface can be an issue. Ensure proper blocking steps are included if applicable.[13]
-
Cell Lysis Issues: Incomplete cell lysis can release interfering substances. Ensure your lysis buffer and protocol are optimized for your cell type.[14]
Q5: The signal from my apoptotic sample is weak or absent. How can I improve it?
-
Insufficient Caspase Activity: The apoptotic stimulus may not have been strong enough, or the cells were harvested at a suboptimal time point. Perform a time-course experiment to determine the peak of caspase activation.[15]
-
Low Protein Concentration: The amount of protein in your cell lysate may be too low. It's recommended to use a protein concentration between 1-4 mg/mL, with 50-200 µg of total protein per assay.[6][7]
-
Improper Reagent Preparation: Ensure the DTT in the reaction buffer is added fresh, as it is crucial for caspase activity but unstable in solution.[7]
-
Sub-optimal Assay Conditions: Check the pH of your assay buffer (typically 7.2-7.5) and the incubation temperature (37°C).[16]
Q6: How can I confirm the measured activity is specific to caspases?
To ensure the cleavage of this compound is due to caspase activity, include a negative control where a specific caspase inhibitor is added. The peptide aldehyde inhibitor Ac-DEVD-CHO is a potent inhibitor of caspase-3 and can be added to a parallel reaction.[16] A significant reduction in signal in the presence of the inhibitor confirms that the activity is caspase-specific.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Contaminated reagents.[13] 2. Spontaneous substrate degradation. 3. Insufficient washing in plate-based assays.[13] 4. High protein concentration leading to non-specific protease activity. | 1. Prepare fresh buffers with high-purity water. 2. Run a "substrate + buffer only" blank to determine the rate of spontaneous hydrolysis. Subtract this rate from all measurements. 3. Increase the number and duration of wash steps.[13] 4. Titrate the amount of cell lysate used in the assay. |
| Weak or No Signal | 1. Insufficient enzyme concentration or activity.[14] 2. Sub-optimal timing of sample collection.[15] 3. Inactive DTT in the reaction buffer.[7] 4. Incorrect wavelength measurement. | 1. Increase the amount of cell lysate per reaction. Use a positive control (e.g., purified active caspase-3 or lysate from cells treated with a known apoptosis inducer). 2. Perform a time-course experiment to find the optimal induction time. 3. Add DTT to the reaction buffer immediately before use. 4. Ensure the spectrophotometer is set to read absorbance at 405 nm.[6] |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Incomplete mixing of reagents in the well. 3. Temperature gradients across the microplate. 4. Bubbles in the wells. | 1. Use calibrated pipettes and be consistent. Run replicates for all samples.[7] 2. Gently mix the plate after adding the final reagent, avoiding bubbles. 3. Ensure the plate is incubated in a stable temperature environment and allow it to equilibrate to room temperature before reading. 4. Carefully inspect the plate for bubbles and puncture them with a clean pipette tip if necessary. |
| Non-Linear Reaction Rate (Michaelis-Menten Curve) | 1. Substrate depletion. 2. Enzyme instability or product inhibition. 3. Incorrect initial measurement time points. | 1. If the reaction rate slows over time, use a lower enzyme concentration or measure only the initial linear phase of the reaction. 2. Check the stability of your enzyme preparation on ice. Dilute the sample if product inhibition is suspected. 3. Ensure you are measuring the initial velocity (V₀). Take more frequent readings at the beginning of the reaction. |
Data Presentation
Table 1: Recommended Reagent Concentrations for Caspase-3/7 Assay
| Component | Stock Concentration | Final Concentration | Notes |
| Cell Lysate Protein | N/A | 50 - 200 µ g/assay | Optimal concentration should be determined empirically.[7] |
| This compound | 4 mM - 20 mM (in DMSO) | 50 - 200 µM | For standard assays. A range is needed for kinetic studies.[4][7] |
| DTT | 1 M | 5 - 10 mM | Should be added fresh to the reaction buffer just before use.[7][17] |
| Ac-DEVD-CHO (Inhibitor) | 2 mM (in DMSO) | 100 nM - 10 µM | Used as a negative control to confirm caspase specificity.[16] |
| Assay Buffer | 2X or 10X | 1X | Typically contains HEPES or Tris-HCl (pH 7.2-7.5), glycerol or sucrose, and a non-ionic detergent.[16] |
Table 2: Properties and Kinetic Parameters of this compound
| Property | Value | Reference(s) |
| Target Enzymes | Caspase-3, Caspase-7 | [1][12] |
| Other Cross-Reactive Enzymes | Caspase-6, Caspase-8, Caspase-10 (less efficiently) | [3] |
| Molecular Formula | C₂₆H₃₄N₆O₁₃ | [3][12] |
| Molecular Weight | 638.58 g/mol | [3][12] |
| Detection Wavelength (λmax) | 405 nm | [6] |
| Reported Kₘ (for Caspase-3) | ~9.7 - 11 µM | [5][10] |
| Solubility | Soluble in DMSO; sparingly soluble in water | [3][12] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
1X Cell Lysis Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C. Immediately before use, add protease inhibitors (e.g., PMSF, aprotinin, leupeptin).
-
2X Reaction Buffer: Prepare a buffer containing 100 mM HEPES (pH 7.25), 20% sucrose, and 0.2% CHAPS. Store at 4°C.
-
This compound Stock (4 mM): Dissolve this compound powder in DMSO to a final concentration of 4 mM. Aliquot and store at -20°C, protected from light.[7]
-
DTT Stock (1 M): Dissolve 1.54 g of DTT in 10 mL of deionized water. Aliquot and store at -20°C.[7]
Protocol 2: Standard Caspase-3/7 Activity Assay
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.
-
Prepare Cell Lysate: Harvest and wash 1-5 x 10⁶ cells with ice-cold PBS. Resuspend the cell pellet in 50 µL of chilled 1X Cell Lysis Buffer.[4] Incubate on ice for 10 minutes.
-
Centrifuge: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.[4]
-
Collect Supernatant: Carefully transfer the supernatant to a fresh, pre-chilled tube. This is your cytosolic extract.
-
Determine Protein Concentration: Use a standard method (e.g., Bradford assay) to determine the protein concentration of the lysate.[6] Adjust the concentration to 1-4 mg/mL with lysis buffer.
-
Set up Reactions: In a 96-well plate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of protein).
-
For inhibitor controls, pre-incubate the lysate with Ac-DEVD-CHO for 10-15 minutes at room temperature.
-
Prepare the final reaction mix: For each reaction, mix 50 µL of 2X Reaction Buffer with 10 µL of 1M DTT (final concentration 10 mM).
-
Add 50 µL of this reaction mix to each well.
-
-
Initiate Reaction: Add 5 µL of 4 mM this compound substrate to each well (final concentration 200 µM).[4][7] The total volume should be ~105 µL.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader. For kinetic studies, take readings every 5-10 minutes.
Mandatory Visualizations
References
- 1. Preparation of the caspase-3/7 substrate this compound by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. apexbt.com [apexbt.com]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.com [abcam.com]
- 8. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. arp1.com [arp1.com]
- 14. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. media.cellsignal.com [media.cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison: The Sensitivity of Ac-DEVD-pNA Versus Fluorometric Caspase Substrates in Apoptosis Research
For researchers, scientists, and drug development professionals, the accurate measurement of caspase activity is a cornerstone of apoptosis research. The choice of substrate for these assays is critical, directly impacting the sensitivity and reliability of the data. This guide provides an objective comparison of the widely used colorimetric substrate, Ac-DEVD-pNA, with its more modern fluorometric counterparts, supported by experimental data and detailed protocols.
The detection of apoptosis, or programmed cell death, is pivotal in various fields, from cancer research to neurodegenerative studies. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 is a primary executioner caspase, and its activity is a reliable indicator of apoptosis. The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is the recognition motif for caspase-3, and substrates containing this sequence are commonly used to measure its activity.[1][2][3]
This guide focuses on comparing the performance of the chromogenic substrate N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (this compound) with commonly used fluorometric substrates. This compound is a colorimetric substrate that, upon cleavage by caspase-3, releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[4][5][6] In contrast, fluorometric substrates, such as those conjugated to 7-amino-4-methylcoumarin (AMC), 7-amino-4-trifluoromethyl coumarin (AFC), or rhodamine 110 (R110), release a fluorescent molecule upon cleavage, offering an intrinsically more sensitive detection method.[2][7]
Quantitative Comparison of Caspase-3 Substrates
While direct head-to-head comparisons of sensitivity under identical experimental conditions are not extensively published, the inherent properties of colorimetric and fluorometric detection methods, along with available kinetic data, allow for a clear comparison. Fluorometric assays are generally accepted to be significantly more sensitive than colorimetric assays.
| Substrate | Detection Method | Reporter Molecule | Excitation (nm) | Emission (nm) | Km for Caspase-3 (µM) | Notes |
| This compound | Colorimetric | p-nitroaniline (pNA) | 405 (Absorbance) | - | ~9.7 - 11 | Lower sensitivity, suitable for high caspase activity.[8][9][10][11] |
| Ac-DEVD-AMC | Fluorometric | 7-amino-4-methylcoumarin (AMC) | ~340-380 | ~440-460 | ~10 | Higher sensitivity than pNA-based substrates.[1][12][13] |
| Ac-DEVD-AFC | Fluorometric | 7-amino-4-trifluoromethyl coumarin (AFC) | ~400 | ~505 | Not specified | Generally higher quantum yield than AMC, potentially more sensitive.[2] |
| (Z-DEVD)₂-R110 | Fluorometric | Rhodamine 110 (R110) | ~496 | ~520 | Not specified | Very high quantum yield, considered one of the most sensitive fluorogenic substrates. Cleavage occurs in two steps.[14][15][16][17] |
Signaling Pathway and Experimental Workflow
To understand the context of these assays, it's essential to visualize the apoptotic signaling pathway leading to caspase-3 activation and the general workflow for comparing substrate sensitivity.
Caption: Apoptotic signaling cascade leading to caspase-3 activation and substrate cleavage.
Caption: General experimental workflow for comparing caspase substrate sensitivity.
Detailed Experimental Protocols
The following are generalized protocols for performing caspase-3 activity assays using this compound and a generic fluorometric substrate (Ac-DEVD-AMC). These should be optimized for specific cell types and experimental conditions.
Protocol 1: Colorimetric Caspase-3 Assay using this compound
Materials:
-
Cells induced to undergo apoptosis and control cells.
-
Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).
-
This compound substrate (4 mM stock in DMSO).
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT).
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of choice.
-
Harvest 1-5 x 10⁶ cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate (diluted to 100-200 µg of protein in Cell Lysis Buffer).
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM this compound substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Detection:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the apoptotic sample to the non-induced control.
-
Protocol 2: Fluorometric Caspase-3 Assay using Ac-DEVD-AMC
Materials:
-
Cells induced to undergo apoptosis and control cells.
-
Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer (as in Protocol 1).
-
Ac-DEVD-AMC substrate (1 mM stock in DMSO).
-
2x Reaction Buffer (as in Protocol 1).
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
Procedure:
-
Cell Lysate Preparation:
-
Follow the same procedure as in Protocol 1 for preparing cell lysates.
-
-
Assay Reaction:
-
In a black 96-well plate, add 50 µL of cell lysate (diluted to 20-50 µg of protein in Cell Lysis Buffer).
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well (final concentration 50 µM).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The increase in caspase-3 activity is proportional to the increase in fluorescence intensity.
-
Conclusion
The choice between this compound and fluorometric caspase substrates ultimately depends on the specific requirements of the experiment.
-
This compound is a cost-effective and straightforward substrate suitable for assays where high levels of caspase-3 activity are expected or when a fluorescence plate reader is not available. Its lower sensitivity may not be sufficient for detecting subtle changes in caspase activity or for use with limited sample material.
-
Fluorometric substrates (Ac-DEVD-AMC, Ac-DEVD-AFC, (Z-DEVD)₂-R110) offer significantly higher sensitivity, enabling the detection of low levels of caspase-3 activity and the use of smaller sample sizes. This makes them ideal for high-throughput screening, detailed kinetic studies, and experiments with precious samples. Among the fluorometric options, rhodamine 110-based substrates are reported to provide the highest sensitivity.
For researchers aiming for high-quality, sensitive, and quantitative data on caspase-3 activity, fluorometric substrates are the superior choice. While the initial cost may be higher, the enhanced performance and reliability of the data often justify the investment, particularly in the context of drug discovery and detailed mechanistic studies.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. abcam.com [abcam.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. biorbyt.com [biorbyt.com]
- 12. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. N-DEVD-N'-morpholinecarbonyl-rhodamine 110: novel caspase-3 fluorogenic substrates for cell-based apoptosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. citeab.com [citeab.com]
Navigating Protease Cross-Reactivity: A Comparative Guide to the Caspase-3 Substrate Ac-DEVD-pNA
For researchers, scientists, and drug development professionals studying apoptosis and other cellular processes involving proteases, the accurate measurement of specific enzyme activity is paramount. The chromogenic substrate Ac-DEVD-pNA is a widely utilized tool for assaying the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. However, the reliability of this compound is contingent on understanding and controlling for its cross-reactivity with other proteases. This guide provides a comprehensive comparison of this compound with alternative substrates, supported by experimental data and detailed protocols to ensure the specificity of your findings.
The Double-Edged Sword: this compound's Specificity Profile
This compound is a synthetic tetrapeptide, N-acetyl-aspartyl-glutamyl-valyl-aspartyl-p-nitroanilide, designed to mimic the natural cleavage site of caspase-3 in Poly (ADP-ribose) polymerase (PARP).[1][2] Upon cleavage by an active protease, the p-nitroaniline (pNA) moiety is released, producing a yellow color that can be quantified spectrophotometrically at 405 nm.[3][4][5] While it is a sensitive substrate for caspase-3, its specificity is not absolute.
The primary source of cross-reactivity for this compound lies within the caspase family itself. Notably, it is also efficiently cleaved by caspase-7 , another executioner caspase with a similar substrate preference.[3][4][6][7][8][9] Studies have shown that the specificity profiles of caspase-3 and caspase-7 are virtually indistinguishable when using synthetic peptide substrates like this compound. Furthermore, this compound can be cleaved by other caspases, including caspase-1, -4, -6, and -8, albeit to a lesser extent.[1][2][10]
Concerns about cross-reactivity with non-caspase proteases are less pronounced in the existing literature. However, the potential for off-target cleavage by other cellular proteases, especially in complex biological samples like cell lysates, cannot be entirely dismissed without proper controls.
Quantitative Comparison of Protease Substrates
To provide a clearer picture of substrate specificity, the following table summarizes the kinetic parameters of this compound and alternative substrates for various caspases. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.
| Substrate | Protease | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound | Caspase-3 | 9.7 | - | - | [1][7] |
| Caspase-7 | - | - | - | [3][4][6][7][8][9] | |
| Ac-DEVD-AMC | Caspase-3 | 11 | - | 230,000 | |
| Caspase-7 | 17 | - | 190,000 | ||
| Ac-IETD-pNA | Caspase-8 | 1.6 | - | - | [10] |
| Ac-LEHD-pNA | Caspase-9 | 11.3 | - | - | [10] |
| Ac-YVAD-pNA | Caspase-1 | 12 | - | - | [10] |
Controlling for Cross-Reactivity: Experimental Strategies and Alternatives
To ensure that the measured activity is predominantly from caspase-3, several control measures and alternative approaches should be considered.
The Use of Specific Inhibitors
The most direct way to confirm the contribution of a specific caspase to the cleavage of this compound is to use a selective inhibitor. The tetrapeptide aldehyde Ac-DEVD-CHO is a potent and specific inhibitor of caspase-3 and can be used in a parallel reaction to abolish caspase-3 activity.[11][12] A significant reduction in pNA release in the presence of Ac-DEVD-CHO strongly suggests that caspase-3 is the primary protease responsible for substrate cleavage.
Utilizing More Selective Substrates
While this compound is a valuable tool, other substrates have been developed with potentially greater specificity or different detection methods.
-
Fluorogenic Substrates: Ac-DEVD-AMC (7-amino-4-methylcoumarin) is a fluorogenic alternative that offers higher sensitivity than colorimetric substrates.[6][10] However, it shares the same cross-reactivity profile with caspase-7.
-
Substrates with Altered Peptide Sequences: While the DEVD sequence is optimal for both caspase-3 and -7, subtle variations in substrate design can be explored to favor one over the other, although commercially available options with significantly improved specificity are limited.
Immunodepletion of Cross-Reactive Proteases
In complex mixtures such as cell lysates, immunodepletion can be employed to remove potentially cross-reactive caspases (e.g., caspase-7) before the addition of this compound. This method provides a high degree of certainty but requires specific antibodies and additional sample preparation steps.
Experimental Protocols
Protocol for Determining Protease Substrate Specificity
This protocol outlines a general method for assessing the specificity of a protease for a given substrate in the presence of potential cross-reactive enzymes.
Materials:
-
Purified recombinant proteases (e.g., caspase-3, caspase-7, other caspases, and non-caspase proteases)
-
Substrate of interest (e.g., this compound)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Specific protease inhibitors (e.g., Ac-DEVD-CHO for caspase-3)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Protease Solutions: Dilute each purified protease to a working concentration in the assay buffer. The optimal concentration should be determined empirically.
-
Set up Reactions: In a 96-well plate, set up the following reactions in triplicate:
-
Test Wells: Protease solution + Substrate solution
-
Inhibitor Control Wells: Protease solution + Specific inhibitor (pre-incubate for 10-15 minutes at room temperature) + Substrate solution
-
Substrate Blank Wells: Assay buffer + Substrate solution (to measure background hydrolysis)
-
Enzyme Blank Wells: Protease solution + Assay buffer (to measure background absorbance of the enzyme)
-
-
Initiate Reaction: Add the substrate solution to all wells to initiate the reaction. The final substrate concentration should be at or near the Km value if known.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Measure Absorbance: Read the absorbance of the plate at 405 nm.
-
Data Analysis:
-
Subtract the absorbance of the enzyme blank from the corresponding test and inhibitor control wells.
-
Subtract the absorbance of the substrate blank from all wells.
-
Calculate the rate of substrate cleavage for each protease.
-
Compare the activity of the target protease (e.g., caspase-3) with that of other proteases to determine the degree of cross-reactivity.
-
The percentage of inhibition by the specific inhibitor will confirm the contribution of the target protease.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better understand the context of this compound's function and the methods to control for its cross-reactivity, the following diagrams are provided.
Conclusion
References
- 1. pnas.org [pnas.org]
- 2. apexbt.com [apexbt.com]
- 3. Video: The Determination of Protease Specificity in Mouse Tissue Extracts by MALDI-TOF Mass Spectrometry: Manipulating PH to Cause Specificity Changes [jove.com]
- 4. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 6. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of the caspase-3/7 substrate this compound by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Colorimetric Ac-DEVD-pNA Assay for Caspase-3 Activity
For researchers, scientists, and drug development professionals investigating apoptosis, the selection of an appropriate assay for measuring caspase-3 activity is a critical decision. The colorimetric Ac-DEVD-pNA assay is a widely used method, but a thorough understanding of its advantages and disadvantages compared to other available techniques is essential for robust and reliable results. This guide provides an objective comparison of the this compound assay with its primary alternatives, supported by experimental data and detailed protocols.
Principle of the Colorimetric this compound Assay
The colorimetric this compound assay is a biochemical method to quantify the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a synthetic tetrapeptide substrate, Acetyl-Asp-Glu-Val-Asp (Ac-DEVD), which mimics the natural cleavage site of caspase-3 in Poly (ADP-ribose) polymerase (PARP)[1]. This peptide is conjugated to a chromophore, p-nitroaniline (pNA). In the presence of active caspase-3, the enzyme cleaves the peptide sequence between the aspartic acid (D) and the pNA molecule. This cleavage releases free pNA, which produces a yellow color that can be quantified by measuring the absorbance at a wavelength of 400-405 nm[2][3]. The amount of pNA released is directly proportional to the caspase-3 activity in the sample.
Comparison of Caspase-3 Activity Assays
The choice of a caspase-3 assay depends on several factors, including the required sensitivity, specificity, available equipment, and budget. Below is a comparison of the colorimetric this compound assay with its main alternatives: the fluorometric Ac-DEVD-AMC assay and Western blotting.
| Feature | Colorimetric this compound Assay | Fluorometric Ac-DEVD-AMC Assay | Western Blotting |
| Principle | Enzymatic cleavage of a chromogenic substrate (this compound) releases p-nitroaniline (pNA), which is measured by absorbance. | Enzymatic cleavage of a fluorogenic substrate (Ac-DEVD-AMC) releases 7-amino-4-methylcoumarin (AMC), which is measured by fluorescence. | Detection of specific proteins (pro-caspase-3 and cleaved caspase-3) using antibodies following separation by size. |
| Quantitative? | Yes, quantitative. | Yes, quantitative. | Semi-quantitative. |
| Sensitivity | Moderate. | High. Generally more sensitive than colorimetric assays. | Lower sensitivity compared to enzymatic assays. |
| Specificity | Substrate can also be cleaved by other caspases, notably caspase-7, as they share similar recognition sequences[1][4][5][6][7]. | Substrate can also be cleaved by caspase-7[5][6][7]. | Highly specific for the target protein due to the use of specific antibodies. Can distinguish between the pro-form and the cleaved, active form. |
| Cost per Sample | ~$2 - $5 | ~$3 - $7 | ~$10 - $20+ (depending on antibody cost) |
| Time per Assay | 1-2 hours | 1-2 hours | 4-24 hours |
| Equipment | Spectrophotometer (plate reader or cuvette-based) | Fluorometer (plate reader or cuvette-based) | Electrophoresis and blotting equipment, imaging system |
| High-Throughput? | Yes, easily adaptable to 96-well plate format. | Yes, easily adaptable to 96-well or 384-well plate format. | No, low-throughput. |
Substrate Specificity Data (Km values for this compound)
The Michaelis constant (Km) is an indicator of the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity. The this compound substrate is not entirely specific to caspase-3.
| Caspase | Km (µM) for this compound |
| Caspase-1 | 18[4] |
| Caspase-3 | 9.7 - 11[1][4] |
| Caspase-4 | 32[4] |
| Caspase-6 | 180[4] |
| Caspase-7 | 12[4] |
As the data indicates, caspase-7 has a comparable affinity for the this compound substrate as caspase-3. Therefore, this assay is more accurately described as a measure of DEVDase activity, representing the combined activity of caspase-3 and caspase-7.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the practical execution of the assay, the following diagrams illustrate the caspase-3 activation pathway and the experimental workflow of the colorimetric this compound assay.
subgraph "cluster_Extrinsic" { label="Extrinsic Pathway"; style=filled; fillcolor="#F1F3F4"; "Death Ligand" [fillcolor="#FBBC05"]; "Death Receptor" [fillcolor="#FBBC05"]; "DISC" [label="DISC Formation", fillcolor="#FBBC05"]; "Procaspase-8" [fillcolor="#FBBC05"]; "Caspase-8" [fillcolor="#EA4335"]; }
subgraph "cluster_Intrinsic" { label="Intrinsic Pathway"; style=filled; fillcolor="#F1F3F4"; "Cellular Stress" [fillcolor="#4285F4"]; "Mitochondrion" [fillcolor="#4285F4"]; "Cytochrome c" [label="Cytochrome c\nRelease", fillcolor="#4285F4"]; "Apaf-1" [fillcolor="#4285F4"]; "Apoptosome" [label="Apoptosome\nFormation", fillcolor="#4285F4"]; "Procaspase-9" [fillcolor="#4285F4"]; "Caspase-9" [fillcolor="#EA4335"]; }
"Procaspase-3" [fillcolor="#34A853"]; "Caspase-3" [label="Active Caspase-3", fillcolor="#EA4335"]; "Apoptosis" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Death Ligand" -> "Death Receptor" [label="Binds"]; "Death Receptor" -> "DISC"; "Procaspase-8" -> "DISC"; "DISC" -> "Caspase-8" [label="Activates"];
"Cellular Stress" -> "Mitochondrion"; "Mitochondrion" -> "Cytochrome c"; "Cytochrome c" -> "Apoptosome"; "Apaf-1" -> "Apoptosome"; "Procaspase-9" -> "Apoptosome"; "Apoptosome" -> "Caspase-9" [label="Activates"];
"Caspase-8" -> "Procaspase-3" [label="Cleaves"]; "Caspase-9" -> "Procaspase-3" [label="Cleaves"]; "Procaspase-3" -> "Caspase-3" [label="Activation"]; "Caspase-3" -> "Apoptosis" [label="Executes"]; }
Caspase-3 activation signaling pathways.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Induce_Apoptosis" [fillcolor="#FBBC05", label="1. Induce Apoptosis\nin Cell Culture"]; "Harvest_Cells" [fillcolor="#FBBC05", label="2. Harvest and Wash Cells"]; "Lyse_Cells" [fillcolor="#FBBC05", label="3. Lyse Cells to Release\nIntracellular Contents"]; "Protein_Quant" [fillcolor="#FBBC05", label="4. Determine Protein\nConcentration of Lysate"]; "Prepare_Reaction" [fillcolor="#34A853", label="5. Prepare Reaction Mix:\n- Cell Lysate (normalized protein)\n- Reaction Buffer\n- this compound Substrate"]; "Incubate" [fillcolor="#34A853", label="6. Incubate at 37°C\n(1-2 hours)"]; "Measure_Absorbance" [fillcolor="#EA4335", label="7. Measure Absorbance\nat 400-405 nm"]; "Analyze_Data" [fillcolor="#EA4335", label="8. Analyze Data and\nCalculate Caspase-3 Activity"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];
"Start" -> "Induce_Apoptosis"; "Induce_Apoptosis" -> "Harvest_Cells"; "Harvest_Cells" -> "Lyse_Cells"; "Lyse_Cells" -> "Protein_Quant"; "Protein_Quant" -> "Prepare_Reaction"; "Prepare_Reaction" -> "Incubate"; "Incubate" -> "Measure_Absorbance"; "Measure_Absorbance" -> "Analyze_Data"; "Analyze_Data" -> "End"; }
Experimental workflow of the this compound assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the colorimetric this compound assay, the fluorometric Ac-DEVD-AMC assay, and Western blotting for caspase-3.
Protocol 1: Colorimetric this compound Assay
This protocol is adapted from commercially available kits and common laboratory practices.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
This compound substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate time. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells, wash with PBS and add 50-100 µL of ice-cold Cell Lysis Buffer per 1-5 x 10^6 cells.
-
For suspension cells, pellet by centrifugation, wash with PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM this compound substrate to each well (final concentration 200 µM).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank (Lysis Buffer + Reaction Buffer + Substrate) from all readings. Caspase-3 activity can be expressed as the fold-increase in absorbance compared to the untreated control.
Protocol 2: Fluorometric Ac-DEVD-AMC Assay
This protocol provides a more sensitive alternative to the colorimetric assay.
Materials:
-
All materials from Protocol 1, with the following substitution:
-
Ac-DEVD-AMC substrate (1 mM stock in DMSO)
-
Fluorometer or fluorescent microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
-
Black 96-well microplate
Procedure:
-
Induce Apoptosis and Cell Lysis: Follow steps 1-3 from Protocol 1.
-
Assay Reaction:
-
In a black 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well (final concentration 50 µM).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Subtract the fluorescence of a blank from all readings. Caspase-3 activity can be expressed as the fold-increase in relative fluorescence units (RFU) compared to the untreated control.
Protocol 3: Western Blotting for Cleaved Caspase-3
This method allows for the specific detection of the cleaved (active) form of caspase-3.
Materials:
-
Cells and apoptosis-inducing agent
-
RIPA Lysis Buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Induce Apoptosis and Cell Lysis:
-
Treat and harvest cells as in Protocol 1.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis: The presence of a band at the expected molecular weight for cleaved caspase-3 (typically ~17-19 kDa) indicates caspase-3 activation. The intensity of the band can be quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
References
- 1. arp1.com [arp1.com]
- 2. abcam.cn [abcam.cn]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [eurogentec.com]
Comparative analysis of different commercial Ac-DEVD-pNA assay kits.
For researchers, scientists, and drug development professionals navigating the landscape of apoptosis research, the selection of a reliable caspase-3 assay kit is paramount. This guide provides a comparative analysis of several commercially available colorimetric assay kits that utilize the Ac-DEVD-pNA substrate for the detection of caspase-3 activity, a key executioner in the apoptotic cascade.
The principle of these assays is straightforward: activated caspase-3 in a sample cleaves the tetrapeptide substrate, Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (this compound). This cleavage releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm. The amount of pNA produced is directly proportional to the caspase-3 activity in the sample.[1][2][3][4][5]
This guide offers a side-by-side look at kits from leading suppliers, summarizing their key features, and presenting available performance data to aid in your selection process.
Performance Characteristics of Commercial Kits
A direct comparison of quantitative performance metrics is often challenging due to variations in reporting standards across manufacturers. However, based on available documentation and published data, we have compiled the following table to summarize the key aspects of popular this compound caspase-3 assay kits.
| Feature | Sigma-Aldrich | Abcam | Merck | R&D Systems | Thermo Fisher Scientific |
| Product Name | Caspase 3 Assay Kit, Colorimetric | Caspase-3 Assay Kit (Colorimetric) | Caspase 3 Colorimetric Activity Assay Kit, DEVD | Caspase-3 Colorimetric Assay | ApoTarget™ Caspase-3 Protease Assay |
| Catalog Number | CASP3C | ab39401 | APT131 | BF3100 | KHZ0021 |
| Assay Principle | Colorimetric (405 nm) | Colorimetric (400 or 405 nm) | Colorimetric (405 nm) | Colorimetric (405 nm) | Colorimetric (400 or 405 nm) |
| Substrate | This compound | DEVD-pNA | This compound | DEVD-pNA | DEVD-pNA |
| Inhibitor | Ac-DEVD-CHO | Not explicitly stated in all manuals, but compatible | Ac-DEVD-CHO | Not explicitly included, but compatible | Not explicitly included, but compatible |
| Sensitivity | Not explicitly defined in quantitative terms. | Detects as low as 50 pmol of pNA per well. | Not explicitly defined in quantitative terms. | Not explicitly defined in quantitative terms. | Detectable with 20-200 µg protein per sample. |
| Z'-Factor | Not provided by manufacturer. | Not provided by manufacturer. | Not provided by manufacturer. | Not provided by manufacturer. | Not provided by manufacturer. |
| IC50 (Ac-DEVD-CHO) | Not provided for the specific kit. | Not provided for the specific kit. | Not provided for the specific kit. | Not provided for the specific kit. | Not provided for the specific kit. |
| Kit Components | 5x Lysis Buffer, 10x Assay Buffer, Caspase-3 Substrate, Caspase-3 Inhibitor, pNA Standard | Cell Lysis Buffer, 2x Reaction Buffer, DEVD-pNA Substrate, DTT, Dilution Buffer | 5X Cell Lysis Buffer, 5X Assay Buffer, Caspase-3 Substrate, Caspase-3 Inhibitor, pNA Standard | Lysis Buffer, 2X Reaction Buffer, DEVD-pNA Substrate, DTT, Dilution Buffer | Cell Lysis Buffer, 2x Reaction Buffer, DEVD-pNA Substrate, DTT, Dilution Buffer |
Note: The absence of standardized reporting for metrics like Z'-factor and IC50 values directly from the manufacturers necessitates that researchers establish these parameters in their own laboratory settings for rigorous assay validation and comparison.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the biological context and the practical application of these kits, the following diagrams illustrate the caspase-3 activation pathway and a generalized experimental workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 3. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT131 [merckmillipore.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Caspase 3 Colorimetric Activity Assay Kit, DEVD Caspase-3 Colorimetric Activity Assay Kits provide a simple & convenient means for assaying the activity of caspases that recognize the sequence DEVD. [sigmaaldrich.com]
A Comparative Guide to Caspase-3 Substrates: The Specificity of Ac-DEVD-pNA in Focus
For researchers navigating the intricate landscape of apoptosis research and drug development, the selection of an appropriate caspase-3 substrate is a critical determinant of experimental success. This guide provides a detailed comparison of the widely used colorimetric substrate, Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid p-nitroanilide (Ac-DEVD-pNA), with other common caspase-3 substrates. By examining their specificity, kinetic parameters, and assay methodologies, this document aims to equip scientists with the necessary information to make an informed choice for their specific research needs.
This compound: The Workhorse of Caspase-3 Assays
This compound is a synthetic tetrapeptide substrate that mimics the cleavage site of poly(ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[1] Cleavage of the p-nitroanilide (pNA) moiety by active caspase-3 results in the release of a yellow chromophore, which can be quantified by measuring the absorbance at 405 nm.[2] This colorimetric assay is straightforward, cost-effective, and widely used for the detection of caspase-3 activity.
However, the primary limitation of this compound lies in its specificity. While it is a good substrate for caspase-3, it is also recognized and cleaved by other effector caspases, notably caspase-7, and to a lesser extent, by initiator caspases.[3][4] This cross-reactivity can lead to an overestimation of caspase-3 activity in cellular lysates where multiple caspases may be active.
Comparison with Other Caspase-3 Substrates
To overcome the specificity limitations of this compound, a variety of alternative substrates have been developed, primarily utilizing fluorogenic reporter molecules. These substrates often offer higher sensitivity and, in some cases, improved specificity. The most common alternatives include substrates with the same DEVD recognition sequence but linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), and substrates with different peptide sequences.
Quantitative Comparison of Kinetic Parameters
The specificity and efficiency of a substrate for a particular enzyme are best described by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum and is an inverse measure of the substrate's binding affinity. A lower Km indicates a higher affinity. kcat represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme for a substrate is given by the kcat/Km ratio.
Below is a summary of the available kinetic data for this compound and other caspase-3 substrates.
| Substrate | Target Caspase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Other Caspases Cleaving Substrate (Km in µM) |
| This compound | Caspase-3 | 9.7 - 11 | 0.026 | 2,400 | Caspase-1 (18), Caspase-4 (32), Caspase-6 (180), Caspase-7 (12)[3][5] |
| Ac-DEVD-AFC | Caspase-3 | 9.7 | 1.6 | 165,000 | Caspase-7 |
| (Z-DEVD)2-R110 | Caspase-3/7 | N/A | N/A | N/A | Caspase-6, -8, -10[5] |
| Ac-IETD-AFC | Caspase-8 | N/A | N/A | N/A | Caspase-3 |
Note: N/A indicates that reliable, directly comparable data was not consistently found in the searched literature. The kinetic parameters can vary depending on the experimental conditions.
From the table, it is evident that while this compound has a reasonably low Km for caspase-3, its catalytic efficiency is significantly lower than that of the fluorogenic substrate Ac-DEVD-AFC. Furthermore, the Km values for other caspases highlight its lack of specificity.
Signaling Pathway and Experimental Workflow
To understand the context in which these substrates are used, it is essential to visualize the caspase activation pathway and the general workflow of a caspase activity assay.
Caption: Intrinsic and extrinsic pathways leading to the activation of Caspase-3.
Caption: Workflow for colorimetric and fluorometric caspase activity assays.
Experimental Protocols
Colorimetric Caspase-3 Activity Assay using this compound
This protocol is adapted from various commercially available kits.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2x Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
This compound substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your cell line of interest. Include a non-induced control.
-
Harvest 1-5 x 106 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of ice-cold cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube. Determine protein concentration using a Bradford assay.
-
-
Assay:
-
To each well of a 96-well plate, add 50-100 µg of protein lysate.
-
Bring the final volume of each well to 50 µL with cell lysis buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM this compound substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (buffer and substrate only) from all readings.
-
Compare the absorbance of the induced sample to the non-induced control to determine the fold-increase in caspase-3 activity.
-
Fluorometric Caspase-3 Activity Assay using Ac-DEVD-AFC
This protocol provides a more sensitive detection method.
Materials:
-
Cell lysis buffer (as above)
-
2x Reaction buffer (as above)
-
Ac-DEVD-AFC substrate (1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm filters
Procedure:
-
Sample Preparation:
-
Follow the same procedure as for the colorimetric assay to obtain cytosolic extracts.
-
-
Assay:
-
To each well of a 96-well black plate, add 50-100 µg of protein lysate.
-
Adjust the final volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AFC substrate to each well (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control from all readings.
-
The fold-increase in caspase-3 activity is determined by comparing the fluorescence of the induced sample to the non-induced control.
-
Conclusion: Selecting the Right Substrate
The choice between this compound and its fluorogenic counterparts depends on the specific requirements of the experiment.
-
This compound is a reliable and cost-effective choice for routine screening and for obtaining a general measure of effector caspase activity. Its main drawback is the potential for cross-reactivity with other caspases, which may not be ideal for studies requiring high specificity for caspase-3.
-
Fluorogenic substrates like Ac-DEVD-AFC offer significantly higher sensitivity, making them suitable for detecting low levels of caspase activity or for use with limited sample material. While they share the DEVD recognition sequence, the improved kinetics can provide a more robust signal.
-
Substrates with alternative peptide sequences or reporters like (Z-DEVD)2-R110 may offer further advantages in terms of specificity or signal amplification. However, their cross-reactivity profiles should be carefully considered based on the experimental context.
For researchers aiming to specifically measure caspase-3 activity, it is advisable to use a more specific substrate or to complement the activity assay with other methods, such as Western blotting for cleaved caspase-3, to confirm the specific activation of this protease. Ultimately, a thorough understanding of the strengths and limitations of each substrate is paramount for generating accurate and reproducible data in the study of apoptosis.
References
Safety Operating Guide
Proper Disposal of Ac-DEVD-pNA: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of experimental workflow and personnel safety. This guide provides detailed, step-by-step procedures for the proper disposal of Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide), a colorimetric substrate widely used in caspase-3 activity assays. Due to its composition, which includes the toxic compound p-nitroaniline (pNA), specific handling and disposal protocols are required.
This compound itself is a peptide, but its use in enzymatic assays results in the cleavage and release of p-nitroaniline, a substance classified as acutely toxic and a hazardous waste.[1][2] Therefore, all waste generated from experiments involving this compound must be treated as hazardous.
Immediate Safety and Handling Precautions
Before beginning any procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Nitrile gloves are required. Double-gloving is recommended when handling concentrated solutions or the solid compound.[1]
-
Eye Protection: Wear safety glasses or splash goggles.[1]
-
Lab Coat: A standard lab coat is mandatory to protect from splashes.
-
Ventilation: Always handle solid this compound and prepare solutions in a chemical fume hood to prevent inhalation of dust.[1]
Step-by-Step Disposal Protocol
This protocol applies to all materials contaminated with this compound, including unused stock solutions, leftover working solutions, reaction mixtures from assays, and contaminated lab supplies (e.g., pipette tips, microplates, tubes).
Step 1: Waste Segregation All waste containing this compound must be segregated from general and other chemical waste streams.[1] Do not mix it with other chemicals unless specifically instructed by your institution's safety office.[1]
Step 2: Liquid Waste Collection
-
Designate a specific, clearly labeled hazardous waste container for all liquid waste containing this compound. The container must be made of a compatible material (e.g., polyethylene) and have a secure, leak-proof cap.
-
The label should clearly state "Hazardous Waste," "this compound waste," and list p-nitroaniline as the hazardous component.
-
Do not pour any this compound waste down the drain.[3][4] This is crucial to avoid environmental contamination.
Step 3: Solid Waste Collection
-
Collect all contaminated solid waste, such as pipette tips, gloves, and paper towels, in a separate, dedicated hazardous waste container.
-
This container should be a durable, sealable bag or a drum with a liner.[1]
-
Label the container clearly as "Hazardous Waste," "Solid this compound Debris," and note the presence of p-nitroaniline.
Step 4: Decontamination of Work Surfaces
-
After completing your experiment, decontaminate the work area (e.g., fume hood surface, benchtop) by wiping it down with a suitable solvent (such as 70% ethanol) and appropriate cleaning agents.
-
Dispose of the cleaning materials (wipes, paper towels) as solid hazardous waste as described in Step 3.
Step 5: Storage and Final Disposal
-
Store the sealed hazardous waste containers in a designated, secure satellite accumulation area within your laboratory.
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal. It is necessary to contain and dispose of p-Nitroaniline as a hazardous waste; your state Department of Environmental Protection (DEP) or regional EPA office can provide specific recommendations.[5]
Hazard and Disposal Information Summary
The following table summarizes key safety and disposal classifications for the hazardous component of this compound waste, p-nitroaniline.
| Parameter | Classification / Guideline | Source |
| Hazard Classification | Acutely Toxic, Specific Organ Toxicity, Mutagen | [1] |
| Primary Routes of Entry | Inhalation, Skin/Eye Contact, Ingestion | [1] |
| Environmental Hazard | Harmful/Toxic to aquatic life with long-lasting effects | [6] |
| EPA Waste Number | P077 (for discarded commercial chemical product) | [2] |
| Disposal Method | Must be disposed of as hazardous waste | [4][5] |
| Container Requirements | Approved, sealed containers; liners for dry waste | [1][3] |
Experimental Workflow and Disposal Logic
The proper handling of this compound does not end when the experimental measurements are complete. The disposal phase is a critical step in the overall experimental workflow, ensuring the safety of all laboratory personnel and environmental compliance.
References
Essential Safety and Operational Guide for Handling Ac-DEVD-pNA
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the laboratory use of N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-(4-nitrophenyl)-L-α-asparagine (Ac-DEVD-pNA), a chromogenic substrate for caspase-3 and related proteases. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
When handling this compound and its byproducts, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Laboratory Coat | Fire/flame resistant and impervious clothing. |
| Gloves | Nitrile gloves are required. Double-gloving is recommended when handling p-Nitroaniline (pNA), a byproduct of the enzymatic reaction.[2] Gloves should be changed immediately upon contact with the chemical. | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
II. First-Aid Measures
In the event of exposure to this compound, immediate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. |
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
III. Experimental Workflow: Caspase-3 Activity Assay
This compound is primarily used in colorimetric assays to measure the activity of caspase-3, a key enzyme in the apoptotic pathway. The workflow involves inducing apoptosis in a cell culture, preparing a cell lysate, and then incubating the lysate with this compound. The cleavage of this compound by active caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
IV. Detailed Experimental Protocol
The following is a generalized protocol for a caspase-3 activity assay using this compound.
1. Reagent Preparation:
-
Lysis Buffer: Prepare a lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT).
-
Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 20 mM). Store at -20°C.[3]
2. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis in the experimental group using an appropriate agent (e.g., staurosporine). Include a non-treated control group.
3. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in cold lysis buffer (e.g., 100 µL per 10^7 cells) and incubate on ice for 15-20 minutes.[3]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[3]
-
Collect the supernatant, which contains the cell lysate.
4. Caspase-3 Activity Assay:
-
Add a small volume of cell lysate (e.g., 5-10 µL, containing 20-50 µg of protein) to a 96-well plate.[4]
-
Add assay buffer to bring the total volume to a desired amount (e.g., 90 µL).
-
Add the this compound substrate to each well to initiate the reaction (e.g., 10 µL of a 2 mM working solution).[3][4]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4]
-
Measure the absorbance at 405 nm using a microplate reader.[4][5]
5. Data Analysis:
-
The increase in absorbance at 405 nm is proportional to the caspase-3 activity in the sample.
-
Compare the absorbance values of the treated samples to the untreated controls to determine the fold increase in caspase-3 activity.[5]
V. Caspase-3 Signaling Pathway
This compound is a substrate for caspase-3, an executioner caspase in the apoptotic signaling pathway. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.
VI. Disposal Plan
Proper disposal of this compound and related waste is essential to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, and other solid materials should be collected in a designated, sealed container labeled as "Acutely Toxic Chemical Waste."
-
Liquid Waste: The aqueous reaction mixture from the 96-well plates, which contains p-nitroaniline, should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste. Do not dispose of this waste down the sanitary sewer.
-
Sharps: Any contaminated sharps (e.g., pipette tips) should be disposed of in a designated sharps container.
2. Container Management:
-
All waste containers must be compatible with the chemical waste they hold.
-
Containers should be kept closed when not in use.
-
The exterior of waste containers must be clean and free of contamination.
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[6]
3. Final Disposal:
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these safety and handling procedures, researchers can confidently and safely utilize this compound in their experiments while minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
